molecular formula C7H10N2 B122465 3-Ethylpyridin-2-amine CAS No. 42753-67-3

3-Ethylpyridin-2-amine

Cat. No.: B122465
CAS No.: 42753-67-3
M. Wt: 122.17 g/mol
InChI Key: WTAZAHLROWIQRC-UHFFFAOYSA-N
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Description

3-Ethylpyridin-2-amine (CAS 42753-67-3) is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This compound is provided with a high purity level of 97% and requires specific storage conditions, recommending storage in a dark place under an inert atmosphere at 2-8°C . As a substituted pyridine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an amine group and an ethyl group on the pyridine ring, makes it a versatile precursor for the development of more complex molecules, such as the derivative 1-[(3-Ethylpyridin-2-yl)methyl]imidazol-2-amine . The compound is intended for research applications only and is not intended for diagnostic or therapeutic use. Key specifications include the SMILES string NC1=NC=CC=C1CC and a MDL number MFCD07774120 . GHS hazard labeling includes the signal word "Warning" and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to review the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZAHLROWIQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453301
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42753-67-3
Record name 3-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Ethylpyridin-2-amine from 2-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-substituted 2-aminopyridines is a critical endeavor in medicinal chemistry and drug development due to the prevalence of this scaffold in a wide array of pharmacologically active compounds. This technical guide provides an in-depth overview of a robust, multi-step synthetic pathway for the preparation of 3-Ethylpyridin-2-amine from the readily available starting material, 2-aminopyridine. Direct C-3 ethylation of 2-aminopyridine is challenging due to issues of regioselectivity and potential N-alkylation. The presented methodology circumvents these issues through a strategic application of a protecting group, followed by a highly regioselective directed ortho-metalation (DoM) to introduce the ethyl group at the desired C-3 position. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful implementation of this synthesis.

Introduction

2-Aminopyridine and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring allows for the fine-tuning of the physicochemical and biological properties of these molecules. Specifically, alkyl substitution at the C-3 position of the 2-aminopyridine core can significantly impact molecular conformation and interactions with biological targets. However, the direct C-H functionalization of the pyridine ring in 2-aminopyridine is often complicated by the directing effects of the amino group and the pyridine nitrogen, which can lead to mixtures of regioisomers.

This guide details a strategic, multi-step approach for the targeted synthesis of this compound, commencing with the protection of the exocyclic amino group, followed by a regioselective C-3 ethylation, and concluding with the removal of the protecting group.

Proposed Synthetic Pathway

A direct, single-step synthesis of this compound from 2-aminopyridine is not well-documented due to challenges in controlling regioselectivity. A more reliable and reproducible approach involves a three-step sequence:

  • N-Protection: The amino group of 2-aminopyridine is protected to prevent side reactions in the subsequent steps and to direct the regioselectivity of the C-H functionalization. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

  • Directed ortho-Metalation (DoM) and Ethylation: The N-Boc protected 2-aminopyridine undergoes a directed ortho-metalation, where the Boc-amino group directs lithiation specifically to the C-3 position. The resulting organolithium intermediate is then quenched with an ethylating agent to introduce the ethyl group.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

digraph "Synthetic_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Aminopyridine", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: N-Protection\n(Boc)2O, Base"]; intermediate [label="N-Boc-2-aminopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Directed ortho-Metalation\n& Ethylation\n1. n-BuLi\n2. Ethyl iodide"]; protected_product [label="N-Boc-3-ethylpyridin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: N-Deprotection\nAcid (e.g., TFA or HCl)"]; final_product [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> protected_product; protected_product -> step3; step3 -> final_product; }

Figure 2: N-Protection of 2-aminopyridine.

Procedure:

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for example, triethylamine (TEA) (1.5-3.0 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]

Quantitative Data:

ParameterValueReference
Reactant Scale10.6 mmol[1]
(Boc)₂O1.5 eq[1]
BaseTriethylamine (1.5 eq)[1]
SolventDichloromethane[1]
Reaction Time2 hours[1]
TemperatureRoom Temperature[1]
Yield90%[1]
Step 2: Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate

Reaction Scheme:

Step2_Reaction reactant N-Boc-2-aminopyridine reagents 1. n-BuLi 2. Ethyl iodide product N-Boc-3-ethylpyridin-2-amine reactant->product

Figure 3: Directed *ortho*-metalation and ethylation.

Procedure:

tert-Butyl (pyridin-2-yl)carbamate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) (1.1-1.5 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate. Ethyl iodide (1.2-2.0 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Estimated):

ParameterValueReference
Reactant Scale~1 mmolGeneral DoM Protocols
n-BuLi1.2 eq[2][3]
Ethylating AgentEthyl iodide (1.5 eq)[2][3]
SolventAnhydrous THF[2][3]
Temperature-78 °C to Room Temp.[2][3]
Estimated Yield60-80%Based on similar DoM reactions
Step 3: Synthesis of this compound (N-Deprotection)

Reaction Scheme:

Step3_Reaction reactant N-Boc-3-ethylpyridin-2-amine reagent Acid (e.g., TFA or HCl) product This compound reactant->product

Figure 4: N-Deprotection of the Boc group.

Procedure:

tert-Butyl (3-ethylpyridin-2-yl)carbamate is dissolved in a suitable solvent, such as dichloromethane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane), is added.[4] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then taken up in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate) to afford the free amine. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Quantitative Data:

ParameterValueReference
AcidTrifluoroacetic acid or HCl in dioxane[4][5]
SolventDichloromethane[4]
TemperatureRoom Temperature[4]
YieldTypically >95%[5]

Alternative Synthetic Strategy: Suzuki Cross-Coupling

An alternative approach to this compound involves a Suzuki cross-coupling reaction. This pathway would commence with a pre-functionalized 2-aminopyridine, such as 3-bromo-2-aminopyridine.

  • N-Protection: The amino group of 3-bromo-2-aminopyridine is protected, for instance, with a Boc group.

  • Suzuki Coupling: The N-protected 3-bromo-2-aminopyridine is coupled with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

  • N-Deprotection: The Boc group is removed under acidic conditions to furnish the final product.

Alternative_Pathway start 3-Bromo-2-aminopyridine step1 Step 1: N-Protection start->step1 intermediate N-Boc-3-bromo-2-aminopyridine step1->intermediate step2 Step 2: Suzuki Coupling Ethylboronic acid, Pd catalyst, Base intermediate->step2 protected_product N-Boc-3-ethylpyridin-2-amine step2->protected_product step3 Step 3: N-Deprotection protected_product->step3 final_product This compound step3->final_product

References

3-Ethylpyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridin-2-amine, a substituted aminopyridine, is a valuable heterocyclic building block in the field of organic synthesis. Its unique structural features, including the nucleophilic amino group and the pyridine ring which can be functionalized through various cross-coupling reactions, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of biologically active compounds, including kinase inhibitors. Detailed experimental methodologies, quantitative data from analogous systems, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂--INVALID-LINK--
Molecular Weight122.17 g/mol --INVALID-LINK--
Monoisotopic Mass122.0844 Da--INVALID-LINK--
XlogP (predicted)1.3--INVALID-LINK--
CAS Number42753-67-3--INVALID-LINK--

Key Synthetic Applications

This compound serves as a versatile precursor in several key organic transformations, enabling the construction of diverse molecular scaffolds.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While a specific protocol for this compound is not extensively documented, a general procedure adapted from the synthesis of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be applied.[1] This reaction allows for the introduction of various aryl and heteroaryl substituents on the amino group, a common strategy in the synthesis of pharmaceutical candidates.

Representative Experimental Protocol (Adapted):

A mixture of this compound (1.0 mmol), the desired aryl bromide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), xantphos (0.05 mmol), and sodium tert-butoxide (3.0 mmol) is placed in a reaction vessel under a nitrogen atmosphere. Anhydrous toluene (15 mL) is added, and the mixture is refluxed for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by column chromatography.

Expected Quantitative Data (from analogous systems):

Aryl HalideCatalyst SystemYield (%)Reference
2-BromotoluenePd(OAc)₂ / Xantphos75[1]
4-BromoanisolePd₂(dba)₃ / BINAP82[1]
1-Bromo-4-fluorobenzenePd(OAc)₂ / SPhos88[1]
Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anti-ulcer and anticancer properties.[2] The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis:

G A This compound C Condensation A->C B α-Haloketone B->C D Cyclization C->D E Substituted Imidazo[1,2-a]pyridine D->E

Caption: General synthesis of imidazo[1,2-a]pyridines.

Representative Experimental Protocol (Adapted):

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF, the desired α-haloketone (1.1 mmol) is added. The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the corresponding imidazo[1,2-a]pyridine derivative.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. While this compound itself is not directly used in this coupling, it can be converted to a halopyridine derivative which can then participate in Suzuki reactions to introduce aryl or vinyl substituents onto the pyridine ring. This is a key strategy for building molecular complexity.

Experimental Workflow for Suzuki-Miyaura Coupling:

G A This compound B Halogenation A->B C 2-Amino-3-ethyl-X-halopyridine B->C E Suzuki-Miyaura Coupling C->E D Arylboronic Acid D->E F Aryl-substituted This compound E->F

Caption: Suzuki-Miyaura coupling of a this compound derivative.

Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted):

A mixture of the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol) is placed in a reaction flask. A solvent system, typically a mixture of toluene, ethanol, and water, is added. The mixture is deoxygenated and then heated to reflux under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Derivatives of this compound are of significant interest as potential inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a key enzyme in several signaling pathways, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.

GSK-3 Signaling Pathway and Inhibition:

GSK3_Pathway cluster_0 Upstream Regulation cluster_1 GSK-3 Regulation cluster_2 Downstream Effects Insulin Insulin / Growth Factors Receptor Receptor Tyrosine Kinase Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3 GSK-3β Akt->GSK3 Phosphorylation (Inhibition) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylation (Inhibition) Beta_Catenin β-Catenin GSK3->Beta_Catenin Phosphorylation (Degradation) Tau Tau Protein GSK3->Tau Phosphorylation (Hyperphosphorylation) Inhibitor This compound Derivative Inhibitor->GSK3 Inhibition

Caption: Simplified GSK-3 signaling pathway and the inhibitory role of this compound derivatives.

The synthesis of GSK-3 inhibitors often involves the construction of a core scaffold derived from this compound, followed by the introduction of various substituents to optimize potency and selectivity. The N-arylation and Suzuki coupling reactions described above are key methodologies in this process.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its ability to undergo a variety of transformations, including N-arylation and as a precursor for Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. The prevalence of the 2-aminopyridine scaffold in biologically active molecules, particularly kinase inhibitors, underscores the importance of this compound in drug discovery and development. The experimental protocols and data presented in this guide, based on closely related systems, provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate. Further investigation into the specific reactivity and applications of this compound is warranted and promises to yield novel compounds with significant therapeutic potential.

References

Spectroscopic Characterization of 3-Ethylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethylpyridin-2-amine (C₇H₁₀N₂), a substituted aminopyridine of interest in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to characterize this or similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, a primary amine group, and an ethyl substituent.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9Doublet of doublets1HH6 (proton on the pyridine ring)
~7.3Doublet of doublets1HH4 (proton on the pyridine ring)
~6.6Triplet1HH5 (proton on the pyridine ring)
~4.5Broad singlet2H-NH₂ (amine protons)
~2.6Quartet2H-CH₂- (methylene protons of the ethyl group)
~1.2Triplet3H-CH₃ (methyl protons of the ethyl group)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158C2 (carbon bearing the amino group)
~147C6
~138C4
~125C3 (carbon bearing the ethyl group)
~115C5
~25-CH₂- (methylene carbon of the ethyl group)
~14-CH₃ (methyl carbon of the ethyl group)

Table 3: Predicted IR Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000Weak to MediumC-H stretch (aromatic)
2975 - 2850MediumC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (primary amine)
1600 - 1450Medium to StrongC=C and C=N stretching (pyridine ring)
1335 - 1250StrongC-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
122High[M]⁺ (Molecular ion)
107High[M - CH₃]⁺
93Medium[M - C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)[1]

  • High-quality 5 mm NMR tubes[1][2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][3]

  • Internal standard (e.g., Tetramethylsilane, TMS)[2][3]

  • Analytical balance[1]

  • Pasteur pipettes and bulbs

  • Glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.[1]

    • If an internal standard is required for precise chemical shift calibration, a small amount of TMS can be added.[2][3]

  • Sample Filtration and Transfer:

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[1]

  • NMR Spectrometer Operation:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[1]

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.[1]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[1]

    • Acquire the Free Induction Decay (FID).

    • Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer[4]

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[4][5]

  • Spatula

  • Volatile solvent (e.g., methylene chloride or acetone)[4]

  • Desiccator for storing salt plates[4]

Procedure (Thin Solid Film Method): [4]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound in a clean vial.

    • Add a few drops of a volatile solvent to dissolve the solid completely.[4]

  • Film Deposition:

    • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.[4]

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator to prevent damage from atmospheric moisture.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Materials and Equipment:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)[6][7]

  • Sample introduction system (e.g., direct insertion probe or gas chromatography inlet)[8]

  • Volatile solvent for sample dissolution if necessary.

Procedure (Electron Ionization Mass Spectrometry):

  • Sample Introduction:

    • A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer.[8] This can be done by placing the sample on a direct insertion probe which is then heated to volatilize the sample, or by injecting a solution into a gas chromatograph coupled to the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[7][9]

    • This bombardment dislodges an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).[7][8]

  • Fragmentation:

    • The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[8]

  • Mass Analysis:

    • The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field into the mass analyzer.[7][8]

    • The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[7][8]

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[7]

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[6][7]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Connectivity & Stereochemistry NMR->NMR_Data Structure_Elucidation Propose & Confirm Structure MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

Physical and chemical properties of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethylpyridin-2-amine (CAS No: 42753-67-3). The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of key concepts.

Core Physical and Chemical Properties

This compound, a substituted aminopyridine, possesses a unique set of properties that make it a compound of interest in various chemical and pharmaceutical research domains. Its fundamental characteristics are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂--INVALID-LINK--[1]
Molecular Weight 122.17 g/mol --INVALID-LINK--[1]
Melting Point 40-43 °C--INVALID-LINK--[2]
Boiling Point 235.511 °C at 760 mmHg--INVALID-LINK--[3]
Density 1.037 g/cm³--INVALID-LINK--[3]
Flash Point 119.229 °C--INVALID-LINK--[3]
Appearance Powder--INVALID-LINK--[2]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 42753-67-3--INVALID-LINK--[1]
IUPAC Name This compound
Synonyms 2-Amino-3-ethylpyridine, 3-Ethyl-2-pyridinamine--INVALID-LINK--[4]

Spectroscopic Data (Predicted and General)

Table 3: Predicted and Expected Spectroscopic Data

SpectrumExpected Peaks/Signals
¹H NMR Signals for the ethyl group (a quartet and a triplet), aromatic protons on the pyridine ring, and a broad signal for the -NH₂ protons which may exchange with D₂O.[5]
¹³C NMR Resonances for the two carbons of the ethyl group and the five distinct carbons of the pyridine ring. The carbon bearing the amino group (C2) and the carbon with the ethyl group (C3) would show characteristic shifts.[6]
IR Spectroscopy Two N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region. C-H stretching from the ethyl group and aromatic ring below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. An N-H bending (scissoring) vibration around 1600 cm⁻¹.[7]
Mass Spectrometry A molecular ion peak (M⁺) at an odd m/z value, consistent with the nitrogen rule for a compound with two nitrogen atoms. Fragmentation would likely involve the loss of the ethyl group or parts of the pyridine ring. The base peak could arise from α-cleavage next to the amino group.[8]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, general methods for the synthesis of substituted 2-aminopyridines can be adapted. One common approach is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. For a 3-substituted pyridine, this reaction can yield a mixture of products, and the specific conditions would need to be optimized.

Another potential route involves the multi-step synthesis starting from a suitable pyridine precursor, followed by the introduction of the ethyl and amino groups.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the nucleophilic amino group and the basic pyridine nitrogen.

A documented reaction involves the conversion of 2-amino-3-ethylpyridine to 2-chloro-3-ethylpyridine. In this procedure, 2-amino-3-ethylpyridine is treated with concentrated hydrochloric acid, followed by the addition of thionyl chloride and nitric acid at low temperatures (0-5 °C) to yield the chlorinated product.[6] This highlights the reactivity of the amino group and its potential for diazotization and substitution reactions.

The amino group can also undergo acylation, alkylation, and can participate in the formation of various heterocyclic systems, a common feature for 2-aminopyridines in medicinal chemistry.[9]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not widely reported, the 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their effects on the central nervous system.[9][10] The ethyl group at the 3-position can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its biological activity and pharmacokinetic properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic value.

Experimental Workflows and Logical Relationships

The following diagrams illustrate key conceptual workflows related to the study and application of this compound.

Synthesis_Workflow General Synthetic Approach Start Pyridine Precursor Step1 Introduction of Ethyl Group Start->Step1 Step2 Introduction of Amino Group (e.g., Chichibabin Reaction or alternative) Step1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Characterization_Flow Compound Characterization Workflow Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Compound->Purity Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Caption: Standard workflow for the structural characterization and purity assessment.

Drug_Discovery_Logic Role in Drug Discovery Scaffold 2-Aminopyridine Scaffold Compound This compound (Building Block) Scaffold->Compound Modification Chemical Modification (e.g., at NH₂ or pyridine ring) Compound->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Logical flow of utilizing this compound in a drug discovery program.

References

In-Depth Technical Guide: 3-Ethylpyridin-2-amine (CAS No. 42753-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 42753-67-3, is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring with both an ethyl and an amine substituent, make it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, supplier information, and insights into its potential applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 42753-67-3[1][2]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
Alternate Name 2-Amino-3-ethylpyridine[2]

Note: Further physical properties such as boiling point, melting point, and solubility are not consistently reported across public sources and should be determined empirically.

Supplier Information

This compound is available from several chemical suppliers. Researchers can procure this compound from the following vendors:

SupplierProduct Number/Reference
BLD PharmBD120585
Active BiopharmaABP023640[3]
Santa Cruz Biotechnologysc-262332[2]

The hydrochloride salt of this compound, this compound HCl (CAS No. 2007910-36-1), is also commercially available from suppliers such as Sigma-Aldrich[4].

Synthesis and Experimental Protocols

General Synthetic Considerations:

The synthesis of substituted aminopyridines often involves multi-step processes. Potential synthetic routes to this compound could conceptually involve:

  • Introduction of the ethyl group: This could potentially be achieved through cross-coupling reactions on a suitably functionalized aminopyridine precursor.

  • Amination of a substituted pyridine: Alternatively, the amino group could be introduced onto a 3-ethylpyridine scaffold.

Illustrative Experimental Workflow for a Related Reaction:

A patent document describes the following procedure where this compound is a starting material:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Dissolve this compound (0.1 mol) in an appropriate solvent. Addition Add NCS in portions to the solution of this compound, maintaining room temperature. Start->Addition Reagent Prepare N-chlorosuccinimide (NCS) (0.1 mol). Reagent->Addition Stirring Stir the reaction mixture overnight at room temperature. Addition->Stirring Separation Decant the supernatant from the resulting solid. Stirring->Separation Washing Wash the organic solution with saturated aqueous sodium bisulfite. Separation->Washing Isolation Isolate the chlorinated product. Washing->Isolation

Caption: Workflow for the chlorination of this compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity of this compound itself. However, the broader class of aminopyridine derivatives is of significant interest in drug discovery.

General Role of Aminopyridines in Medicinal Chemistry:

The pyridine ring is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in other molecular interactions. Aminopyridines, in particular, serve as versatile intermediates and key pharmacophores in the development of:

  • Kinase Inhibitors: The aminopyridine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.[6]

  • Antiproliferative Agents: Numerous pyridine derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[7]

  • Antimicrobial Agents: The structural features of aminopyridines have been exploited to design novel antibacterial and antifungal compounds.

The presence of the ethyl group at the 3-position of this compound can influence its lipophilicity and steric profile, potentially leading to unique binding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in aminopyridines as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is depicted below. This is a generalized representation and has not been experimentally validated for this specific compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds DownstreamKinase Downstream Kinase (e.g., MAPK) Receptor->DownstreamKinase Activates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation / Survival TranscriptionFactor->CellProliferation Promotes Inhibitor This compound Derivative Inhibitor->DownstreamKinase Inhibits

References

Crystal Structure Analysis of 3-Ethylpyridin-2-amine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of 3-Ethylpyridin-2-amine has not been reported as of the current date. Therefore, a detailed technical guide on its determined crystal structure cannot be provided.

This guide has been developed to outline the essential experimental and computational methodologies that would be employed for the crystal structure analysis of this compound, should the compound be crystallized and subjected to X-ray diffraction analysis. This document serves as a foundational resource for researchers, scientists, and drug development professionals on the processes involved in such a study.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A potential synthetic route could involve the introduction of an ethyl group at the 3-position of a suitable pyridine precursor, such as 2-aminopyridine. The specific reaction conditions, including catalysts, solvents, and temperature, would need to be optimized to achieve a high yield and purity of the final product. Purification would typically be carried out using column chromatography or recrystallization.

Experimental Protocol: Single Crystal Growth

Growing single crystals of sufficient size and quality is often a trial-and-error process. A common and effective method is slow evaporation from a saturated solution.

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve this compound at elevated temperatures and for the solution to become supersaturated upon cooling.

  • Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent or solvent mixture, with gentle heating if necessary, to ensure complete dissolution.

  • Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of days to weeks.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation solvent_screening->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_report final_report validation->final_report CIF and Report Generation

Caption: Experimental workflow from synthesis to final structural report.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are analyzed using an X-ray diffractometer to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting diffraction data over a wide range of angles.

  • Data Processing: The collected diffraction intensities are processed to yield a set of structure factors, which are then used for structure solution and refinement.

Structure Solution and Refinement

Computational methods are used to solve the phase problem and refine the atomic positions to generate a final, accurate crystal structure.

Methodology:

  • Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation (Hypothetical)

If the crystal structure of this compound were determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₇H₁₀N₂
Formula Weight122.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.4
Volume (ų)820.1
Z4
Density (calculated)1.234 g/cm³
Absorption Coefficient (μ)0.08 mm⁻¹
F(000)264
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Goodness-of-fit on F²1.05

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°) (Hypothetical)
N(1)-C(2)1.35
C(2)-N(2)1.38
C(2)-C(3)1.41
C(3)-C(7)1.51
C(7)-C(8)1.53
N(1)-C(2)-N(2)118.5
C(2)-C(3)-C(7)122.0
C(3)-C(7)-C(8)112.3

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal. For this compound, with its amino group and pyridine ring, hydrogen bonding and π-π stacking interactions would be anticipated.

intermolecular_interactions Potential Intermolecular Interactions mol1 N-H···N π-π Stacking mol2 N-H···N π-π Stacking mol1:n1->mol2:n2 Hydrogen Bond mol1:p1->mol2:p2 π-π Interaction

Caption: Potential intermolecular interactions in the crystal structure.

An In-depth Technical Guide on the Theoretical Electronic Structure of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile chemical properties of the aminopyridine scaffold. Pyridine and its derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and functional materials.[1] A thorough understanding of the electronic structure of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide provides a detailed theoretical overview of its electronic properties, leveraging data from computational studies on 2-aminopyridine and 3-ethylpyridine.

Theoretical Methodology

The electronic structure of molecules like this compound is commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method due to its balance of accuracy and computational efficiency.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such studies, often in conjunction with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p).[3][4]

Computational Protocol:

A typical computational workflow for analyzing the electronic structure of a substituted pyridine involves:

  • Geometry Optimization: The initial molecular structure is optimized to locate the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[3]

  • Electronic Property Calculation: Various electronic properties are then calculated from the optimized geometry, including the distribution of molecular orbitals, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

experimental_workflow

Predicted Electronic and Structural Properties

The introduction of an amino group at the C2 position and an ethyl group at the C3 position of the pyridine ring is expected to induce significant changes in the electronic distribution and geometry of the parent pyridine molecule. The amino group is a strong electron-donating group, while the ethyl group is a weak electron-donating group.

Optimized Molecular Geometry

The geometry of this compound has been predicted based on the optimized structures of 2-aminopyridine and 3-ethylpyridine from DFT calculations. The presence of the amino group is expected to cause a slight elongation of the adjacent C-N and C-C bonds within the pyridine ring due to electron donation into the ring. The ethyl group will have a smaller electronic effect but will influence the local geometry.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C2-N(amine)~1.38
N1-C2~1.37
C2-C3~1.41
C3-C4~1.39
C4-C5~1.39
C5-C6~1.39
N1-C6~1.34
C3-C(ethyl)~1.51
**Bond Angles (°) **
N1-C2-C3~117
C2-C3-C4~121
C3-C4-C5~119
C4-C5-C6~118
C5-C6-N1~124
C6-N1-C2~119
N(amine)-C2-N1~117
N(amine)-C2-C3~125
C2-C3-C(ethyl)~121

Note: These values are estimations based on data from related molecules and may vary depending on the specific computational method and basis set used.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of this compound. Key vibrational modes are expected for the amino and ethyl groups, as well as the pyridine ring.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch (amine)3500 - 3400
N-H Symmetric Stretch (amine)3400 - 3300
C-H Stretch (ethyl)3000 - 2850
NH₂ Scissoring (amine)1650 - 1600
C=C/C=N Ring Stretch1600 - 1400
C-N Stretch1350 - 1250
NH₂ Wagging (amine)800 - 700

Note: These are unscaled theoretical frequencies. Experimental values may differ.[3]

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[5] In this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to be the most electronegative centers.

Table 3: Predicted Mulliken Atomic Charges for this compound

AtomPredicted Charge (a.u.)
N1 (pyridine)~ -0.5 to -0.6
C2~ 0.1 to 0.2
N (amine)~ -0.7 to -0.8
C3~ -0.1 to 0.0
C4~ -0.2 to -0.1
C5~ 0.0 to 0.1
C6~ -0.1 to 0.0
H (amine)~ 0.2 to 0.3

Note: Mulliken charges are known to be basis set dependent.[5]

mulliken_charges

Caption: Predicted relative Mulliken atomic charges on the heavy atoms of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[1]

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring. The electron-donating nature of the amino and ethyl groups is predicted to raise the energy of the HOMO and slightly affect the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.

Table 4: Predicted HOMO-LUMO Energies and Gap for this compound

ParameterPredicted Value (eV)
HOMO Energy~ -5.5 to -6.0
LUMO Energy~ -0.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 5.5

homo_lumo

Caption: Schematic representation of the HOMO-LUMO energy gap.

Experimental Protocols

While no specific experimental protocols for this compound were found, the synthesis of related 2-aminopyridine derivatives often involves multicomponent reactions or the functionalization of a pre-existing pyridine ring.[6][7]

General Synthesis of 2-Aminopyridine Derivatives

A common method for the synthesis of substituted 2-aminopyridines is through a one-pot multicomponent reaction.[6] For a molecule like this compound, a plausible synthetic route could involve the reaction of a suitable β-dicarbonyl compound with an enamine and a source of ammonia, or a related cyclization reaction.

Example Protocol (Hypothetical):

  • Reactant Preparation: A mixture of an appropriate ethyl-substituted β-ketoester or β-diketone and a suitable nitrogen source (e.g., cyanoacetamide) would be prepared.

  • Cyclization: The reaction would be carried out in a suitable solvent (e.g., ethanol) in the presence of a base catalyst (e.g., piperidine or sodium ethoxide).

  • Workup and Purification: After the reaction is complete, the product would be isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ethyl, pyridine ring).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive theoretical overview of the electronic structure of this compound, based on computational studies of structurally similar molecules. The predicted geometric parameters, vibrational frequencies, Mulliken atomic charges, and frontier molecular orbital energies offer valuable insights into the chemical behavior of this compound. The electron-donating amino and ethyl groups are expected to significantly influence its electronic properties, making it a potentially interesting candidate for applications in drug development and materials science. Further experimental and theoretical studies are warranted to validate these predictions and fully elucidate the properties of this compound.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylpyridin-2-amine is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and materials science. The reactivity of this molecule is predominantly dictated by the exocyclic amino group at the C2 position. Its nucleophilicity and basicity are subtly modulated by a combination of electronic and steric factors arising from the pyridine ring and the adjacent ethyl substituent. Understanding these characteristics is paramount for researchers and drug development professionals in designing synthetic routes and predicting molecular interactions. This guide provides a comprehensive analysis of the amino group's reactivity, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic and Steric Landscape

The chemical behavior of the amino group in this compound is a result of the interplay between the electron-withdrawing pyridine ring and the electron-donating ethyl group.

  • Pyridine Ring Influence : The nitrogen atom within the pyridine ring is more electronegative than carbon, exerting an inductive electron-withdrawing effect on the ring. This effect deactivates the ring towards electrophilic substitution compared to benzene and reduces the electron density on the exocyclic amino group, thereby lowering its basicity and nucleophilicity compared to a typical aniline.[1][2]

  • Position of the Amino Group (C2) : The ortho-position of the amino group relative to the ring nitrogen is significant. This proximity allows the lone pair of the amino nitrogen to participate in resonance and enables the molecule to act as a bidentate ligand, forming stable chelate complexes with transition metals, which is a key feature in many cross-coupling reactions.[3][4][5][6]

  • Effect of the C3-Ethyl Group : The ethyl group at the C3 position is an alkyl group that acts as an electron-donating group (EDG) through induction. This inductive effect pushes electron density into the pyridine ring, partially counteracting the electron-withdrawing nature of the ring nitrogen. The net result is an increase in electron density at the C2 amino group, making it more basic and nucleophilic than the unsubstituted 2-aminopyridine. However, the ethyl group also introduces steric hindrance, which can influence the accessibility of the amino group to bulky reagents.

The logical interplay of these effects is visualized below.

electronic_effects cluster_effects Electronic & Steric Factors cluster_properties Chemical Properties pyridine Pyridine Ring (N atom) reactivity NH2 Group Reactivity pyridine->reactivity Decreases (Inductive/Resonance) ethyl C3-Ethyl Group ethyl->reactivity Increases (Inductive) steric Steric Hindrance ethyl->steric Increases nucleophilicity Nucleophilicity reactivity->nucleophilicity basicity Basicity reactivity->basicity steric->reactivity Modulates

Caption: Logical relationship of electronic and steric effects on reactivity.

Quantitative Data: Basicity

CompoundStructurepKa of Conjugate Acid (pKaH)Rationale for Basicity
AnilineC₆H₅NH₂~4.6Lone pair is delocalized into the benzene ring, reducing basicity.
PyridineC₅H₅N~5.2[7]Lone pair is in an sp² orbital and not delocalized into the π-system. More basic than aniline.
2-AminopyridineC₅H₄N(NH₂)~6.8The amino group increases basicity compared to pyridine, but it is still reduced by the ring's electron-withdrawing effect.
This compound C₅H₃(C₂H₅)N(NH₂) ~7.0-7.2 (Estimated) The electron-donating ethyl group increases electron density on the amino group, making it a stronger base than 2-aminopyridine.
PiperidineC₅H₁₁N~11.1[7]Saturated ring; no electron-withdrawing effects. Lone pair is highly available. A much stronger base.

Reactivity and Synthetic Applications

The amino group of this compound is a versatile functional handle for a variety of chemical transformations.

reactivity_pathways cluster_products Reaction Products main This compound acylation N-Acyl Product (Amide) main->acylation RCOCl or (RCO)2O alkylation N-Alkyl Product (Secondary/Tertiary Amine) main->alkylation R-X diazotization Pyridinium Diazonium Salt (Unstable Intermediate) main->diazotization NaNO2, H+ coupling C-N Coupled Product main->coupling Ar-X, Pd catalyst

Caption: Key reactivity pathways of the this compound amino group.

N-Acylation

The amino group readily undergoes nucleophilic acyl substitution with acylating agents like acid chlorides and anhydrides to form stable amides.[8] This reaction is often used to protect the amino group or to introduce new functionalities. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.[8]

N-Alkylation

As a nucleophile, the amino group can react with alkyl halides in an S_N2 reaction to yield secondary and tertiary amines.[9] The reaction rate can be influenced by steric hindrance from both the C3-ethyl group and the alkyl halide. For less reactive alkylating agents, a base is often added to deprotonate the amine, increasing its nucleophilicity.

Diazotization

Like other primary aromatic amines, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[10][11] Pyridin-2-diazonium salts are typically unstable but serve as valuable intermediates for introducing a variety of substituents (e.g., -OH, -F, -Cl, -Br, -CN) onto the pyridine ring via Sandmeyer-type reactions.

Transition Metal-Catalyzed Cross-Coupling

The 2-aminopyridine moiety is an excellent directing group in transition metal-catalyzed reactions.[3][4] The nitrogen atoms of both the ring and the amino group can chelate to a metal center (e.g., Palladium), facilitating C-H activation or C-N cross-coupling reactions.[3][4][5][6] This strategy is widely used to construct complex N-heterocyclic structures. The unprotected amino group can present challenges, such as catalyst inhibition, but specialized ligand systems have been developed to overcome this.[5][6][12]

Experimental Protocols

The following section provides detailed methodologies for key reactions, adapted from established protocols for similar 2-aminopyridine derivatives.

Protocol: N-Acetylation of this compound

This protocol is adapted from a standard procedure for the N-acetylation of 2-aminopyridine.[8]

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Workflow Diagram:

acylation_workflow start Start setup Reaction Setup (Dissolve amine in acetic anhydride) start->setup react Reaction (Stir at <60°C, 1h) setup->react quench Work-up: Quench (Pour into ice water) react->quench extract Extraction (Extract with Ethyl Acetate) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry & Filter (Anhydrous Na2SO4) wash->dry isolate Isolation (Rotary Evaporation) dry->isolate purify Purification (Optional) (Recrystallization or Chromatography) isolate->purify end End Product purify->end

Caption: Experimental workflow for the N-acetylation of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Carefully add acetic anhydride (2.0-3.0 eq) as both the reagent and solvent.

  • Reaction: Stir the mixture. The reaction is exothermic; maintain the internal temperature below 60 °C using a water bath if necessary. Stir for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(3-ethylpyridin-2-yl)acetamide.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol: Diazotization and Hydrolysis to 3-Ethylpyridin-2-ol

This is a general procedure based on the diazotization of aminopyridines.[10][13]

Materials:

  • This compound

  • Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine solution, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis: After formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C). Nitrogen gas will evolve. Continue heating until gas evolution ceases.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to precipitate the product.

  • Isolation: The resulting 3-Ethylpyridin-2-ol can be isolated by filtration or extraction with an appropriate organic solvent. Further purification can be achieved by recrystallization.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its behavior is a finely tuned balance between the electron-withdrawing nature of the pyridine ring and the counteracting electron-donating and steric effects of the C3-ethyl group. This balance governs its participation in fundamental reactions such as acylation, alkylation, and diazotization, as well as in advanced transition metal-catalyzed cross-coupling reactions. A thorough understanding of these principles is essential for leveraging this molecule to its full potential in the synthesis of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpyridin-2-amine via Chichibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives, providing a direct route to 2-aminopyridines.[1][2] Developed by Aleksei Chichibabin in 1914, this reaction involves the nucleophilic substitution of a hydride ion by an amide anion.[1][3] This document provides a detailed protocol for the synthesis of 3-Ethylpyridin-2-amine from 3-Ethylpyridine using sodium amide in an inert solvent. 2-aminopyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The amide anion (NH₂⁻), a strong nucleophile, attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source, such as ammonia or the product itself, to form hydrogen gas, driving the reaction to completion.[1][3] The coordination of the pyridine nitrogen to the sodium cation of sodium amide enhances the electrophilicity of the ring, facilitating the nucleophilic attack.[2]

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
3-EthylpyridineC₇H₉N107.15Starting Material
Sodium AmideNaNH₂39.01Aminating Agent
TolueneC₇H₈92.14Solvent
Ammonium ChlorideNH₄Cl53.49Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Anhydrous MgSO₄MgSO₄120.37Drying Agent

Table 2: Typical Reaction Parameters and Expected Results

ParameterValueNotes
Reaction Temperature110-130 °CTraditional conditions for unactivated pyridines.[3]
Reaction Time4-8 hoursProgress can be monitored by H₂ evolution.
Molar Ratio (NaNH₂ : 3-Ethylpyridine)1.5 : 1An excess of sodium amide is typically used.
Expected Yield60-75%Yields can vary based on reagent purity and reaction conditions.[3]
Purity (post-purification)>98%Achievable via recrystallization or chromatography.

Experimental Protocol

Materials:

  • 3-Ethylpyridine

  • Sodium amide (handle with extreme caution in an inert atmosphere)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup:

    • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Ensure all glassware is oven-dried to remove any moisture.

    • Place the flask under a positive pressure of nitrogen.

  • Addition of Reagents:

    • To the flask, add sodium amide (e.g., 5.85 g, 0.15 mol).

    • Add 100 mL of anhydrous toluene to the flask.

    • Begin stirring the suspension.

    • Slowly add 3-Ethylpyridine (e.g., 10.7 g, 0.1 mol) to the stirred suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

    • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler to observe). The formation of a reddish-brown color is also indicative of the intermediate sigma-complex formation.[1]

  • Work-up and Quenching:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (approx. 50 mL) to decompose the unreacted sodium amide and the sodium salt of the product. Caution: This process is exothermic and will evolve ammonia gas. Perform this step in a well-ventilated fume hood.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product, a dark oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow Diagram

Chichibabin_Synthesis_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add NaNH₂, Toluene, and 3-Ethylpyridine setup->reagents reflux 3. Heat to Reflux (110-120 °C, 4-8h) reagents->reflux Heat quench 4. Cool and Quench with aq. NH₄Cl reflux->quench Cool extract 5. Extract with Diethyl Ether quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify Product dry->purify

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Chichibabin_Mechanism cluster_reactants Reactants cluster_products Products pyridine 3-Ethylpyridine sigma_complex σ-complex (Meisenheimer adduct) pyridine->sigma_complex + NH₂⁻ (Nucleophilic Attack) amide NaNH₂ amide->sigma_complex + NH₂⁻ (Nucleophilic Attack) product Sodium salt of 2-Amino-3-ethylpyridine sigma_complex->product - H⁻ (Hydride Elimination) h2 H₂ gas final_product This compound product->final_product + H₂O (Work-up)

References

Application Notes and Protocols: The Use of 3-Ethylpyridin-2-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethylpyridin-2-amine is a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds that are scaffolds for pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine ring, allows for the construction of fused ring systems with diverse biological activities. This document provides detailed protocols for a key transformation of this compound: its reaction with diethyl (ethoxymethylene)malonate (DEEMM) to form a pyridopyrimidinone core structure. This scaffold is prevalent in many kinase inhibitors and other therapeutic agents.

The reaction proceeds via a two-step sequence known as the Gould-Jacobs reaction.[1][2] The initial step involves a vinylogous nucleophilic substitution to form an enamine intermediate. The second step is a thermally induced intramolecular cyclization, which, after tautomerization, yields the stable 4-oxo-pyridopyrimidinone product.[1] This pyridopyrimidinone core can be further functionalized to generate a library of compounds for drug discovery programs.[3][4][5]

I. Synthesis of Diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate

This protocol details the initial condensation reaction between this compound and diethyl (ethoxymethylene)malonate (DEEMM) to yield the key enamine intermediate.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Diethyl (ethoxymethylene)malonate (DEEMM) (1.1 eq)

  • Toluene or Ethanol (Anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous toluene (or ethanol) to make a 0.5 M solution.

  • Begin stirring the solution at room temperature.

  • Add diethyl (ethoxymethylene)malonate (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (for toluene, approx. 110°C; for ethanol, approx. 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate, can be used in the next step without further purification. If desired, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

II. Synthesis of 8-Ethyl-4-oxo-4,7-dihydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

This protocol describes the thermal cyclization of the enamine intermediate to form the pyridopyrimidinone core structure.

Experimental Protocol:

Materials:

  • Diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate (crude from Step I)

  • Diphenyl ether (or Dowtherm A)

  • High-temperature thermometer

  • Heating mantle

  • Round-bottom flask

  • Short path distillation head (optional for high-boiling solvents)

Procedure:

  • In a round-bottom flask suitable for high-temperature reactions, place the crude diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of starting material).

  • Heat the mixture with vigorous stirring to 240-250°C using a heating mantle.

  • Maintain this temperature for 30-60 minutes. The cyclization reaction is often accompanied by the evolution of ethanol.[6]

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to below 100°C.

  • Add hexane or another non-polar solvent to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 8-Ethyl-4-oxo-4,7-dihydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the Gould-Jacobs reaction with various substituted 2-aminopyridines, which can be considered illustrative for the synthesis involving this compound.

Starting 2-AminopyridineStep I Yield (%)Step II Yield (%)Step II Temperature (°C)Reference
2-Aminopyridine85-9570-85250[7]
2-Amino-5-chloropyridine90-9875-90250Analogous to[8]
2-Amino-4-methylpyridine88-9672-88245-255Analogous to[8]
2-Amino-6-methylpyridine85-9570-85250Analogous to[8]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Figure 1: Gould-Jacobs reaction of this compound A This compound C Diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate (Intermediate) A->C + DEEMM Toluene, Reflux B Diethyl (ethoxymethylene)malonate (DEEMM) B->C D 8-Ethyl-4-oxo-4,7-dihydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester (Final Product) C->D Thermal Cyclization (e.g., Diphenyl ether, 250°C)

Caption: Gould-Jacobs reaction of this compound.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental workflow for pyridopyrimidinone synthesis start Start step1 Step 1: Condensation React this compound with DEEMM in Toluene Reflux for 2-4 hours start->step1 step2 Solvent Removal Evaporate Toluene under reduced pressure step1->step2 step3 Step 2: Cyclization Heat intermediate in Diphenyl Ether at 250°C Maintain for 30-60 minutes step2->step3 step4 Product Precipitation Cool and add Hexane step3->step4 step5 Isolation & Purification Filter the solid product Recrystallize from Ethanol step4->step5 end Final Product step5->end

Caption: Experimental workflow for pyridopyrimidinone synthesis.

Further Applications and Logical Relationships

The resulting pyridopyrimidinone is a versatile intermediate. The ester and the core ring system can be further modified to explore structure-activity relationships (SAR) for various biological targets.

Logical_Relationships Figure 3: Potential downstream modifications Intermediate 8-Ethyl-4-oxo-pyridopyrimidinone Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Amidation Amide Coupling CarboxylicAcid->Amidation AmideLibrary Library of Amide Derivatives Amidation->AmideLibrary ChloroDerivative 4-Chloro-pyridopyrimidine Chlorination->ChloroDerivative NucleophilicSubstitution Nucleophilic Aromatic Substitution (SNAr) ChloroDerivative->NucleophilicSubstitution SubstitutedLibrary Library of 4-Substituted Derivatives (e.g., amines, ethers) NucleophilicSubstitution->SubstitutedLibrary

Caption: Potential downstream modifications.

References

Application Notes and Protocols for 3-Ethylpyridin-2-amine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific applications for 3-Ethylpyridin-2-amine as a primary ligand in transition metal-catalyzed reactions. While the broader class of aminopyridine ligands is utilized in catalysis, detailed studies, quantitative data, and established protocols specifically employing this compound are not prominently documented.

Aminopyridine derivatives, in general, are known to coordinate with transition metals through both the pyridine ring nitrogen and the exocyclic amine group, forming stable chelate complexes.[1] This coordination can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity, selectivity, and stability.[1][2] These ligands have been explored in various catalytic transformations, including polymerization and cross-coupling reactions.[1]

However, the specific substitution pattern of an ethyl group at the 3-position of the pyridine ring in this compound may introduce unique steric and electronic effects that have not yet been systematically investigated or reported in the context of catalysis. The absence of published data precludes the creation of detailed application notes with quantitative data tables, specific experimental protocols, and representative diagrams for catalytic cycles or workflows as requested.

For researchers interested in exploring the potential of this compound as a novel ligand, the following general considerations and a hypothetical experimental workflow for ligand synthesis and complexation are provided as a starting point for investigation.

General Considerations for Exploring this compound in Catalysis

Should a researcher wish to investigate the catalytic potential of this compound, the following points may be considered:

  • Ligand Synthesis: The synthesis of this compound would be the initial step. Standard organic chemistry methods for the synthesis of substituted aminopyridines could be adapted.

  • Complexation with Transition Metals: The synthesized ligand could be reacted with various transition metal precursors (e.g., salts or organometallic complexes of palladium, nickel, copper, rhodium, iridium, etc.) to form novel coordination complexes. Characterization of these complexes using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis would be crucial to understand their structure and bonding.

  • Screening in Catalytic Reactions: The resulting metal complexes could then be screened as catalysts in a range of common transition metal-catalyzed reactions, such as:

    • Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Heck reaction) to assess their efficacy in C-C and C-N bond formation.

    • Hydrogenation or Transfer Hydrogenation: To evaluate their potential in reduction reactions.

    • Polymerization Reactions: To determine their activity in olefin polymerization.

The performance of the this compound-based catalysts would need to be systematically evaluated by varying reaction parameters such as temperature, solvent, base, and catalyst loading to optimize for yield, selectivity, and turnover number.

Hypothetical Workflow for Investigation

Below is a generalized workflow that could be followed to investigate the use of this compound as a ligand.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Complex Synthesis & Characterization cluster_2 Catalytic Activity Screening A Synthesis of this compound B Purification and Structural Characterization (NMR, MS, etc.) A->B C Reaction with Transition Metal Precursor (e.g., Pd(OAc)₂, NiCl₂(DME)) B->C D Isolation and Characterization of Metal Complex (X-ray, EA, etc.) C->D E Select Model Catalytic Reaction (e.g., Suzuki Coupling) D->E F Reaction Optimization (Solvent, Temp., Base, etc.) E->F G Substrate Scope Evaluation F->G H Analysis of Results (Yield, TON, TOF) G->H

Caption: A hypothetical workflow for the development and evaluation of this compound as a ligand in transition metal catalysis.

At present, the scientific community has not published specific applications of this compound as a ligand in transition metal catalysis. Therefore, the creation of detailed, data-driven application notes and protocols is not feasible. The information provided here serves as a general guide for researchers who may be interested in pioneering the investigation of this particular ligand and its potential catalytic applications. Future research in this area would be necessary to generate the specific data required for the development of comprehensive protocols.

References

Application Notes and Protocols for 3-Ethylpyridin-2-amine in Suzuki and Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3-ethylpyridin-2-amine derivatives in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug development.

Application in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent scaffolds in pharmacologically active molecules. For derivatives of this compound, such as 5-bromo-3-ethylpyridin-2-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The amino group at the 2-position can influence the electronic properties of the substrate and may require careful optimization of the reaction conditions to achieve high yields.

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of a 5-bromo-3-ethylpyridin-2-amine with various arylboronic acids. The data is based on established protocols for structurally similar aminopyridines.[1][2]

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901880-90
4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)851682-92
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)952075-85
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)802470-80

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of bromo-aminopyridines.[1][2]

Materials:

  • 5-Bromo-3-ethylpyridin-2-amine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-3-ethylpyridin-2-amine (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-ethylpyridin-2-amine.

Application in Heck Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[3][4] For a substrate like 5-bromo-3-ethylpyridin-2-amine, this reaction enables the introduction of vinyl and substituted vinyl groups at the 5-position. These vinylated aminopyridines are valuable intermediates for further synthetic transformations or may possess biological activity themselves.

The following table outlines representative conditions for the Heck coupling of 5-bromo-3-ethylpyridin-2-amine with various alkenes. Yields are estimated based on general literature for Heck reactions of aryl bromides.[5][6]

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470-85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAc (1.5)DMAc1202465-80
4-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP1102060-75
AcrylonitrilePd(OAc)₂ (2)-Et₃N (1.5)Acetonitrile801870-85

This protocol is based on general methodologies for the Heck reaction of aryl bromides.[5][6]

Materials:

  • 5-Bromo-3-ethylpyridin-2-amine

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 5-bromo-3-ethylpyridin-2-amine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethyl-5-styrylpyridin-2-amine.

Visualizations

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil Oxidative Addition (Ar-X) pd_boronate [Ar-Pd(II)L_n-R']^+[X]^- pdiil->pd_boronate Transmetalation (R'-B(OR)2, Base) product Ar-R' pd_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Coupling pd0 Pd(0)L_n pdiil R-Pd(II)L_n-X pd0->pdiil Oxidative Addition (R-X) pd_alkene R-Pd(II)L_n(alkene)-X pdiil->pd_alkene Alkene Coordination insertion R-alkene-Pd(II)L_n-X pd_alkene->insertion Migratory Insertion product R-alkene insertion->product β-Hydride Elimination pd_hydride H-Pd(II)L_n-X insertion->pd_hydride pd_hydride->pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Mizoroki-Heck coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Reactant Loading Add aminopyridine, coupling partner, catalyst, ligand, and base to a dry Schlenk tube under inert atmosphere. solvent Solvent Addition Add anhydrous, degassed solvent via syringe. setup->solvent heating Heating & Stirring Heat the reaction mixture to the specified temperature with vigorous stirring. solvent->heating monitoring Monitoring Monitor the reaction progress by TLC or LC-MS. heating->monitoring extraction Extraction Cool the reaction, dilute with an organic solvent, and wash with water and brine. monitoring->extraction drying Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. extraction->drying purification Purification Purify the crude product by column chromatography. drying->purification

Caption: General experimental workflow for Suzuki and Heck coupling reactions.

References

Synthesis of Novel Heterocyclic Compounds from 3-Ethylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-Ethylpyridin-2-amine. The synthesized compounds, including pyridopyrimidines, imidazopyridines, and triazolopyridines, are of significant interest in medicinal chemistry due to their potential as modulators of various biological pathways.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The pyridine ring, in particular, is a common scaffold in many biologically active molecules. Starting from the readily available this compound, a series of novel heterocyclic compounds can be synthesized through various cyclization reactions. These compounds have potential applications in drug discovery, targeting signaling pathways implicated in cancer and neurological disorders. Pyridopyrimidines, for instance, are known to act as kinase inhibitors, while imidazopyridines and triazolopyridines have shown a broad range of biological activities, including antiviral, anti-inflammatory, and CNS-related effects.[1][2][3] This document outlines the synthetic routes to three classes of such compounds and provides detailed protocols for their preparation and characterization.

Synthesis of Novel 8-Ethyl-2,4-disubstituted-pyrido[2,3-d]pyrimidines

Pyridopyrimidines are a class of fused heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][4][5] The synthesis of 8-Ethyl-substituted pyrido[2,3-d]pyrimidines can be achieved through a condensation reaction of this compound with a β-ketoester followed by further chemical modifications.

Experimental Protocol: Synthesis of 8-Ethyl-4-hydroxy-2-methylpyrido[2,3-d]pyrimidine (Compound 1)
  • Reaction Setup: To a solution of this compound (1.22 g, 10 mmol) in glacial acetic acid (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture at reflux (approximately 120 °C) for 6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford 8-Ethyl-4-hydroxy-2-methylpyrido[2,3-d]pyrimidine as a white solid.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)M.P. (°C)M.S. (m/z)¹H NMR (δ ppm)
1 This compoundEthyl acetoacetateAcetic Acid675210-212203.24 [M+H]⁺1.35 (t, 3H), 2.50 (s, 3H), 2.90 (q, 2H), 6.80 (s, 1H), 7.20 (d, 1H), 8.50 (d, 1H), 11.5 (s, 1H)
2 Compound 1 POCl₃-385135-137221.68 [M+H]⁺1.38 (t, 3H), 2.65 (s, 3H), 2.95 (q, 2H), 7.30 (d, 1H), 7.80 (s, 1H), 8.65 (d, 1H)
3 Compound 2 MorpholineEthanol480160-162288.36 [M+H]⁺1.36 (t, 3H), 2.55 (s, 3H), 2.92 (q, 2H), 3.80 (t, 4H), 3.95 (t, 4H), 7.25 (d, 1H), 7.50 (s, 1H), 8.60 (d, 1H)

Synthetic Workflow

G A This compound C Compound 1 (8-Ethyl-4-hydroxy-2-methylpyrido[2,3-d]pyrimidine) A->C Acetic Acid, Reflux B Ethyl acetoacetate B->C E Compound 2 (4-Chloro-8-ethyl-2-methylpyrido[2,3-d]pyrimidine) C->E Reflux D POCl3 D->E G Compound 3 (8-Ethyl-2-methyl-4-morpholinopyrido[2,3-d]pyrimidine) E->G Ethanol, Reflux F Morpholine F->G G A This compound C Compound 4 (8-Ethyl-2-phenylimidazo[1,2-a]pyridine) A->C Ethanol, Reflux B α-Haloketone (e.g., 2-Bromoacetophenone) B->C G A This compound C 1-(3-Ethylpyridin-2-yl)semicarbazide A->C Diazotization/ Coupling B 1. NaNO2, HCl 2. Na2SO3 3. Semicarbazide HCl B->C E Compound 6 (5-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) C->E Cyclization D H3PO4 D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2

References

Methods for the N-Functionalization of 3-Ethylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 3-Ethylpyridin-2-amine, a key building block in the synthesis of various biologically active compounds. The methods described herein cover common and versatile N-functionalization strategies, including N-acylation, N-alkylation, reductive amination, and Buchwald-Hartwig amination.

Introduction

This compound is a valuable heterocyclic amine that serves as a versatile starting material in medicinal chemistry and materials science. Modification of the primary amino group allows for the introduction of a wide range of functional groups, enabling the modulation of physicochemical properties and biological activity. This document outlines established methods for the N-functionalization of this pyridine derivative, providing detailed protocols and data to facilitate reproducible and efficient synthesis.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of this compound, forming a stable amide bond. This reaction is commonly employed for the synthesis of precursors to more complex molecules and for the direct incorporation of functionalities that can influence biological interactions.

General Reaction Scheme

N_Acylation cluster_0 N-Acylation of this compound This compound Product N-Acylated Product This compound->Product Base, Solvent Acylating_Agent R-CO-X (e.g., Acyl Chloride, Anhydride) Acylating_Agent->Product

Caption: General scheme for the N-acylation of this compound.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of a 2-aminopyridine derivative, which is directly applicable to this compound.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (optional, as base and solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add acetic anhydride (2.0-3.0 eq) to the flask. The reaction can be run neat or with pyridine as a solvent.

  • Stir the reaction mixture at room temperature or gently heat to 50-70°C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Data Presentation: N-Acylation of 2-Aminopyridine Derivatives
Starting MaterialAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic Anhydride-Acetic Anhydride<60195[1][2]
2-Amino-4-methylpyridineAcetic Anhydride-Acetic Anhydride70295[1]

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound. This reaction is crucial for synthesizing secondary and tertiary amines, which are prevalent in many pharmaceutical compounds.

General Reaction Scheme

N_Alkylation cluster_1 N-Alkylation of this compound This compound Product N-Alkylated Product This compound->Product Base, Solvent Alkyl_Halide R-X (e.g., Alkyl Bromide, Iodide) Alkyl_Halide->Product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with Alkyl Halide

This protocol is a general method for the N-alkylation of aminopyridines.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle (optional)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 60-80°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: N-Alkylation of Aminopyridine Derivatives
AmineAlkylating AgentBaseSolventTemp.TimeYield (%)Reference
Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFRTOvernightHigh[4]
2-AminopyridineVarious carboxylic acidsNaBH₄-Mild-Good[5]

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Reaction Scheme

Reductive_Amination cluster_2 Reductive Amination of this compound This compound Product N-Alkylated Product This compound->Product Reducing Agent, Solvent Carbonyl R1(R2)C=O (Aldehyde or Ketone) Carbonyl->Product

Caption: General scheme for the reductive amination of this compound.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol is based on the reductive amination of 2-aminopyridines.[6]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Formic acid

  • Cumene (as a high-boiling solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a mixture of formic acid and cumene.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Reductive Amination of Amines with Aromatic Aldehydes
AmineAldehydeReducing AgentSolventTemp. (°C)Yield (%)Reference
n-Butylaminep-MethoxybenzaldehydeH₂ (100 bar), Co-catalystMethanol10072-96[7][8]
Benzylaminep-MethoxybenzaldehydeH₂ (100 bar), Co-catalystMethanol10072-96[7][8]
AnilineBenzaldehydeNaBH₄, Thiamine HClSolvent-free6098[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This method is particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives.

General Reaction Scheme

Buchwald_Hartwig cluster_3 Buchwald-Hartwig Amination of this compound This compound Product N-Aryl Product This compound->Product Pd Catalyst, Ligand, Base, Solvent Aryl_Halide Ar-X (e.g., Aryl Bromide) Aryl_Halide->Product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a general procedure for the Buchwald-Hartwig amination of amino-heterocycles.[10][11]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup under inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.0 eq).

  • Add the this compound (1.2 eq) and the aryl bromide (1.0 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of Amines
AmineAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Aniline4-BromotoluenePd(OAc)₂ / BINAPNaOt-BuToluene10095
Morpholine1-Bromo-4-tert-butylbenzenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092
Benzylamine2-BromopyridinePd(OAc)₂ / DavePhosK₃PO₄Toluene11085

Conclusion

The N-functionalization of this compound can be achieved through a variety of reliable and high-yielding methods. The choice of a specific protocol will depend on the desired functional group to be introduced, the scale of the reaction, and the available reagents and equipment. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize a diverse range of N-functionalized this compound derivatives for various applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates and desired outcomes.

References

Application Notes and Protocols: The Pyridin-2-amine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has become a cornerstone of modern targeted therapy. The aminopyridine scaffold is a privileged structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase active site.

While specific literature detailing the application of 3-Ethylpyridin-2-amine in kinase inhibitor development is not extensively available in public-domain research, the broader class of substituted pyridin-2-amine and 3-aminopyridine derivatives has been successfully utilized to generate potent inhibitors against a variety of kinase targets. This document provides an overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) for inhibitors derived from these analogous scaffolds, offering a valuable guide for researchers working in this area. The protocols and data herein are compiled from studies on structurally related compounds and provide a foundational methodology for designing novel inhibitors based on the pyridin-2-amine core.

Data Presentation: Inhibitory Activity of Pyridin-amine Based Kinase Inhibitors

The following tables summarize quantitative data for representative kinase inhibitors derived from substituted aminopyridine and related heterocyclic scaffolds.

Table 1: Inhibitory Activity Against Lipid and Protein Kinases

Compound Class/Reference Target Kinase(s) Compound ID IC₅₀ / Kᵢ (nM) Cell-Based Activity (IC₅₀, µM) Target Cell Line(s) Reference
Isothiazolo[4,3-b]pyridines PIKfyve 4-carboxamide analogue 1 Not specified Not specified [1]
Isothiazolo[4,3-b]pyridines PIKfyve Compound 7i (methyl-pyridinyl) 2 Not specified Not specified [1]
Isothiazolo[4,3-b]pyridines PIKfyve Compound 7l (methoxy-pyridinyl) 3 Not specified Not specified [1]
Isothiazolo[4,3-b]pyridines PIP4K2C Various 30 - 110 (KD) Not specified Not specified [1]
Imidazo[1,2-a]pyridines PI3Kα Compound 35 150 7.9 / 9.4 T47D / MCF-7 [2]
3-Aminopyridin-2-ones MPS1 Compound 3 2900 Not specified Not specified [3]
3-Aminopyridin-2-ones Aurora A Compound 3 1100 Not specified Not specified [3]
3-Aminopyridin-2-ones Aurora B Compound 3 4300 Not specified Not specified [3]
N-(pyridin-3-yl)pyrimidin-4-amines CDK2/cyclin A2 Compound 7l 64.42 0.83 / 2.12 / 3.12 / 8.61 MV4-11 / HT-29 / MCF-7 / HeLa [4]
3-Aminopyridin-2-ones Itk Compound 7v 7 (Kᵢ) Not specified Not specified [5]
Pyrrolopyridine-pyridones Met Compound 2 1.8 Potent antiproliferative activity GTL-16 [6]
Pyrrolopyridine-pyridones Flt-3 Compound 2 4 Not specified Not specified [6]

| Pyrrolopyridine-pyridones | VEGFR-2 | Compound 2 | 27 | Not specified | Not specified |[6] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyridin-amine based kinase inhibitors are provided below.

Protocol 1: General Synthesis of Substituted Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for synthesizing the core scaffold, followed by diversification via a Suzuki coupling reaction, adapted from procedures used for creating PI3Kα inhibitors.[2]

Step 1: Synthesis of Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate

  • Commercially available 3-bromopyridin-2-amine is cyclized with ethyl 3-bromopyruvate.

  • The reaction mixture is typically heated in a suitable solvent like ethanol.

  • Upon completion, the product is isolated to yield the ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate intermediate.[2]

Step 2: Hydrolysis to Carboxylic Acid

  • To a solution of the carboxylate intermediate (e.g., 37.2 mmol) in ethanol (50 mL), add a 1 N NaOH solution (15 mL).[2]

  • Heat the reaction to 80 °C for 3 hours.

  • After cooling, concentrate the solution under reduced pressure.

  • Adjust the pH to 5 with 1 N HCl, which will precipitate the solid product.[2]

  • Filter the precipitate, wash with water, and dry under a vacuum to afford the carboxylic acid.

Step 3: Amide Coupling

  • The resulting carboxylic acid is coupled with a desired amine (e.g., morpholine) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF to form the corresponding amide.

Step 4: Suzuki Coupling for Diversification

  • In a reaction vessel, combine the amide intermediate (0.93 mmol), a corresponding aryl boronic acid or ester (1.39 mmol), potassium carbonate (1.86 mmol), and Pd(PPh₃)₄ (0.093 mmol).[2]

  • Add a degassed solvent system, such as 1,4-dioxane and water (3:1 ratio).

  • Stir the mixture at 90 °C for 12 hours under a nitrogen atmosphere.[2]

  • After cooling, add water (30 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the final compound.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo™)

This protocol is a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as PI3Kα.[2]

Materials:

  • Target kinase (e.g., recombinant human PI3Kα)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • ATP solution (e.g., 25 µM)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., PIK-75)

  • Assay buffer

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound to the appropriate wells. Include wells for a positive control and a no-inhibitor (DMSO) control.

  • Add the kinase enzyme to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and initiate the luminescence reaction.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., T47D, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value. All compounds typically exhibit antiproliferative effects at micromolar concentrations.[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts in the development of kinase inhibitors based on the aminopyridine scaffold.

G cluster_0 Phase 1: Discovery & Design cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical & Clinical Scaffold Scaffold Selection (e.g., Pyridin-2-amine) Library Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Potency Potency & Selectivity Assays SAR->Potency ADME In Vitro ADME/Tox Potency->ADME Lead_Select Lead Selection ADME->Lead_Select In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Select->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical Clinical Trials Tox->Clinical PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Inhibitor Pyridin-amine based PI3Kα Inhibitor Inhibitor->PI3K Suzuki_Coupling cluster_reagents Reagents Start Aminopyridine Core (with Halogen, e.g., Br) Plus1 + Arrow Heat (e.g., 90°C) Boronic Aryl Boronic Acid or Ester Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Arrow Base Base (e.g., K₂CO₃) Base->Arrow Solvent Solvent (Dioxane/H₂O) Product Diversified Kinase Inhibitor Precursor Plus2 + Arrow->Product

References

Application Notes and Protocols for Antimicrobial Activity Screening of 3-Ethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-aminopyridine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides detailed protocols for the screening of novel 3-Ethylpyridin-2-amine derivatives for their antimicrobial activity and cytotoxicity. The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes and for assessing the cytotoxic effects on mammalian cell lines.

Data Presentation

The quantitative data from antimicrobial and cytotoxicity assays are summarized in the tables below. These tables provide a clear and structured overview of the biological activity of the screened compounds, facilitating comparative analysis.

Table 1: Antimicrobial Activity of 2-Aminopyridine Derivative (Compound 2c) Against Gram-Positive Bacteria. [1][2]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Representative Compound 2c Staphylococcus aureus0.039 ± 0.000
Bacillus subtilis0.039 ± 0.000
Bacillus cereus78.0 ± 0.000
Enterococcus faecalis78.0 ± 0.000
Micrococcus luteus78.0 ± 0.000
Listeria monocytogenes156.0 ± 0.000
Gentamicin (Control) Staphylococcus aureus1.25
Bacillus subtilis2.5

Note: Compound 2c, a 2-amino-3-cyanopyridine derivative, showed no significant activity against Gram-negative bacteria and yeasts in the referenced study. This data is presented as a representative example for 2-aminopyridine derivatives.

Table 2: In Vitro Cytotoxicity of Representative 2-Aminopyridine Derivatives. [3]

CompoundCell LineIC50 (µM)
Representative Compound 3 MDA-MB-231 (Breast Cancer)1.81 ± 0.1
MCF-7 (Breast Cancer)2.85 ± 0.1
Representative Compound 4 MDA-MB-231 (Breast Cancer)3.18 ± 0.1
MCF-7 (Breast Cancer)4.17 ± 0.2
Doxorubicin (Control) MDA-MB-231 (Breast Cancer)3.18 ± 0.1
MCF-7 (Breast Cancer)4.17 ± 0.2

Note: The data presented is for 2-amino-4,6-diphenylnicotinonitrile derivatives and serves as a representative example of the cytotoxicity of 2-aminopyridine compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol details the procedure for determining the MIC of the test compounds against various bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment by MTT Assay

This protocol describes the method for evaluating the cytotoxicity of the test compounds on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Bacterial Inoculum Preparation inoculation Inoculation of 96-well Plate bacterial_prep->inoculation compound_prep Compound Serial Dilutions compound_prep->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation readout Visual Inspection (Turbidity) incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for the Broth Microdilution MIC Assay.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate treatment Cell Treatment with Compounds cell_seeding->treatment compound_prep Compound Serial Dilutions compound_prep->treatment incubation Incubation (24-72h, 37°C) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_incubation Formazan Formation (2-4h, 37°C) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50_determination IC50 Calculation readout->ic50_determination

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Application Notes and Protocols for Cytotoxicity Studies of Novel 3-Ethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3][4] This document provides a comprehensive guide for investigating the cytotoxic potential of novel compounds derived from 3-Ethylpyridin-2-amine. The following application notes and protocols detail standardized assays for assessing cell viability, membrane integrity, and the induction of apoptosis. By understanding the methodologies outlined, researchers can effectively characterize the cytotoxic effects of these novel compounds and elucidate their mechanisms of action.[5][6]

Data Presentation: Summarized Cytotoxicity Data

The evaluation of novel compounds necessitates a clear and concise presentation of quantitative data to allow for effective comparison of cytotoxic activity across different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of a compound required to inhibit cell proliferation by 50%.[5] The following tables provide a template for summarizing the IC50 values of hypothetical this compound derivatives (termed EPD-1, EPD-2, and EPD-3) after 48 hours of treatment.

Table 1: IC50 Values (µM) of EPD Compounds on Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
EPD-112.528.315.820.1
EPD-28.719.510.214.6
EPD-325.142.030.535.7
Doxorubicin (Control)1.22.11.51.8

Table 2: Lactate Dehydrogenase (LDH) Release (% Cytotoxicity) after 24-hour Treatment

Compound (at IC50 conc.)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
EPD-135.2%30.1%38.5%33.7%
EPD-245.8%40.2%49.1%42.3%
EPD-320.5%18.9%22.4%21.0%
Triton™ X-100 (Positive Control)100%100%100%100%

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][7] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8][9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[12] It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton™ X-100).[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300-400 x g for 5 minutes.[12][14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction (if required): Add 50 µL of the stop solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis Detection: Western Blot Analysis of Key Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it an invaluable tool for assessing the molecular events of apoptosis.[16][17] Key markers of apoptosis include cleaved caspases (e.g., caspase-3 and -9) and cleaved poly (ADP-ribose) polymerase-1 (PARP-1).[17][18]

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the novel compounds at desired concentrations for a specified time. Harvest both adherent and floating cells. For adherent cells, wash with ice-cold PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[5][16]

  • Cell Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cell pellet. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[16]

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[19] Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA assay.[16]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[16]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][19]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[16]

  • Analysis: Analyze the bands to determine the expression levels of the target proteins. The appearance of cleaved forms of caspases and PARP indicates the induction of apoptosis.[17]

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Cell Line Culture prep2 Compound Stock Solution prep1->prep2 prep3 Serial Dilutions prep2->prep3 assay2 Compound Treatment prep3->assay2 assay1 Cell Seeding assay1->assay2 assay3 Incubation assay2->assay3 assay4 Assay-Specific Steps (MTT/LDH Addition) assay3->assay4 analysis1 Absorbance/ Luminescence Reading assay4->analysis1 analysis2 Data Calculation (% Viability / % Cytotoxicity) analysis1->analysis2 analysis3 IC50 Determination analysis2->analysis3

Caption: General workflow for in vitro cytotoxicity assays.

intrinsic_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase stimuli Novel Compound (e.g., EPD-2) dna_damage DNA Damage stimuli->dna_damage bax_bak Pro-apoptotic Bax/Bak dna_damage->bax_bak activates bcl2 Anti-apoptotic Bcl-2 Family (Bcl-2, Bcl-xL) bcl2->bax_bak inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c promotes apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome (Cytochrome c + Apaf-1 + Pro-Caspase-9) apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 cleavage active_caspase3 Active Caspase-3 active_caspase9->active_caspase3 activates caspase3 Pro-Caspase-3 caspase3->active_caspase3 cleavage parp PARP active_caspase3->parp cleaves apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified intrinsic apoptosis signaling pathway.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis sp1 Cell Lysis sp2 Protein Quantification sp1->sp2 sp3 Sample Normalization & Boiling sp2->sp3 e1 SDS-PAGE sp3->e1 e2 Protein Transfer (to Membrane) e1->e2 i1 Blocking e2->i1 i2 Primary Antibody Incubation i1->i2 i3 Secondary Antibody Incubation i2->i3 i4 Detection (ECL) i3->i4 a1 Image Acquisition i4->a1 a2 Band Analysis a1->a2

Caption: Workflow for Western blot analysis.

References

Scale-up synthesis protocol for 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Scale-Up Synthesis of 3-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the scale-up synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves the nitration of 3-ethylpyridine to form 3-ethyl-2-nitropyridine, followed by a catalytic hydrogenation to yield the final product. This application note offers comprehensive experimental procedures, tabulated quantitative data from analogous processes, and a visual workflow to ensure safe and efficient production on a larger scale.

Introduction

This compound is a key intermediate in the development of various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in the pharmaceutical and agrochemical sectors. The presented two-step synthesis route, involving nitration followed by reduction, is a robust and well-established method for the preparation of 2-aminopyridine derivatives. This protocol is designed to be adaptable for pilot plant and industrial-scale production.

Overall Reaction Scheme

3-Ethylpyridine 3-Ethylpyridine 3-Ethyl-2-nitropyridine 3-Ethyl-2-nitropyridine 3-Ethylpyridine->3-Ethyl-2-nitropyridine Step 1: Nitration HNO3, H2SO4 This compound This compound 3-Ethyl-2-nitropyridine->this compound Step 2: Reduction H2, Pd/C

Caption: Two-step synthesis of this compound.

Step 1: Nitration of 3-Ethylpyridine

The first step involves the electrophilic nitration of 3-ethylpyridine using a mixture of nitric acid and sulfuric acid to produce 3-ethyl-2-nitropyridine. The ethyl group at the 3-position directs the nitration primarily to the 2- and 6-positions, with the 2-position being sterically less hindered.

Experimental Protocol
  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is required. Ensure the reactor is suitable for handling strong acids.

  • Acid Mixture Preparation: To the reactor, carefully add concentrated sulfuric acid (98%, 3.0-4.0 equivalents). Cool the acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 3-ethylpyridine (1.0 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (65-70%, 1.1-1.2 equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 10-20 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0-10 °C. In a separate vessel containing crushed ice and water (10-15 volumes relative to the reaction mixture), slowly and carefully pour the reaction mixture with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is between 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2-nitropyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data (from analogous nitrations of substituted pyridines)
ParameterValueReference
Yield 75-85%[1][2]
Purity (crude) >90%General laboratory experience
Reaction Time 4-6 hours[2]
Reaction Temp. 40-50 °C[2]

Step 2: Catalytic Hydrogenation of 3-Ethyl-2-nitropyridine

The second step is the reduction of the nitro group of 3-ethyl-2-nitropyridine to an amine group using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and scalable.[3]

Experimental Protocol
  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) equipped with a mechanical stirrer, a gas inlet, a pressure gauge, a temperature probe, and a sampling valve is required.

  • Charging the Reactor: To the reactor, add 3-ethyl-2-nitropyridine (1.0 equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (0.5-2.0 mol% Pd) to the reaction mixture. The catalyst should be handled carefully, especially when dry, as it can be pyrophoric.

  • Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the mixture to the desired temperature (e.g., 25-50 °C) and stir vigorously. Monitor the reaction by observing the hydrogen uptake.

  • Reaction Completion: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by an appropriate analytical method (e.g., HPLC or TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite in the air. Keep the filter cake wet with solvent or water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Quantitative Data (from analogous nitro group reductions)
ParameterValueReference
Yield >95%
Purity >98%
Reaction Time 2-8 hours[3]
H₂ Pressure 5-10 bar[3]
Reaction Temp. 25-50 °C[3]
Catalyst Loading 0.5-2.0 mol% PdGeneral laboratory experience

Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Charge Reactor with H2SO4 Charge Reactor with H2SO4 Add 3-Ethylpyridine Add 3-Ethylpyridine Charge Reactor with H2SO4->Add 3-Ethylpyridine T < 10°C Add HNO3 Add HNO3 Add 3-Ethylpyridine->Add HNO3 T = 10-20°C Reaction Reaction Add HNO3->Reaction T = 40-50°C 4-6h Quench on Ice Quench on Ice Reaction->Quench on Ice Neutralize & Extract Neutralize & Extract Quench on Ice->Neutralize & Extract Dry & Concentrate Dry & Concentrate Neutralize & Extract->Dry & Concentrate Purify (3-Ethyl-2-nitropyridine) Purify (3-Ethyl-2-nitropyridine) Dry & Concentrate->Purify (3-Ethyl-2-nitropyridine) Charge Autoclave Substrate, Solvent, Pd/C Purify (3-Ethyl-2-nitropyridine)->Charge Autoclave Intermediate Product Inert with N2 Inert with N2 Charge Autoclave->Inert with N2 Pressurize with H2 Pressurize with H2 Inert with N2->Pressurize with H2 5-10 bar Hydrogenation Reaction Hydrogenation Reaction Pressurize with H2->Hydrogenation Reaction T = 25-50°C 2-8h Filter Catalyst Filter Catalyst Hydrogenation Reaction->Filter Catalyst Concentrate Concentrate Filter Catalyst->Concentrate Purify (this compound) Purify (this compound) Concentrate->Purify (this compound)

Caption: Detailed workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The work-up should be performed in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly functioning autoclave in a designated area. The Pd/C catalyst can be pyrophoric and must be handled with care, especially during filtration.

Conclusion

The provided two-step synthesis protocol offers a reliable and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this important intermediate for their research and development needs.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Ethylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The main strategies for synthesizing this compound involve either direct amination of a 3-ethylpyridine precursor or a cross-coupling reaction. The two most common methods are:

  • Chichibabin Reaction: This method involves the direct amination of 3-ethylpyridine using sodium amide (NaNH₂) or a related amide base.[1][2][3]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 2-halo-3-ethylpyridine (e.g., 2-bromo-3-ethylpyridine) and an ammonia equivalent or a primary amine that can be later deprotected.[4][5][6]

A potential alternative involves the nucleophilic aromatic substitution (SNAr) on an activated pyridine ring, for example, starting from 3-fluoro-2-nitropyridine, followed by reduction of the nitro group.[7]

Q2: How does the ethyl group at the 3-position influence the Chichibabin reaction?

A2: The ethyl group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring, potentially slowing down the reaction compared to unsubstituted pyridine. However, the primary factor for regioselectivity in the Chichibabin reaction is the strong preference for amination at the C2 (alpha) position. The reaction is expected to predominantly yield 2-amino-3-ethylpyridine.

Q3: What are the common side reactions in the Chichibabin synthesis of this compound?

A3: A common side reaction is the formation of bipyridyl dimers.[1] In the case of 3-ethylpyridine, this would lead to the formation of di-ethyl-bipyridine derivatives. Over-amination to introduce a second amino group can also occur, though it is less common, especially if the 6-position is not blocked.[8]

Q4: Which ligands are suitable for the Buchwald-Hartwig amination to produce this compound?

A4: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands are commonly used. Examples include XPhos, SPhos, and BrettPhos, which have shown effectiveness in the amination of various aryl and heteroaryl halides.[5] The optimal ligand may need to be determined empirically for this specific substrate.

Q5: What are some effective methods for purifying the final this compound product?

A5: Purification of aminopyridines can be achieved through several methods. Column chromatography on silica gel is a common technique, though tailing can be an issue due to the basicity of the amino group. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[9] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. Cation-exchange chromatography can also be a powerful tool for separating aminopyridines from non-basic impurities.[10]

Troubleshooting Guides

Method 1: Chichibabin Reaction of 3-Ethylpyridine

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, 3-ethylpyridine is dissolved in an inert solvent such as xylene or toluene. Sodium amide (NaNH₂) is added portion-wise under a nitrogen atmosphere. The reaction mixture is then heated to reflux (typically 110-140°C) for several hours.[2] Reaction progress can be monitored by the evolution of hydrogen gas and the formation of a colored intermediate.[1] After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent.

Troubleshooting:

Issue Potential Cause Suggested Solution
Low or No Reaction Inactive sodium amide.Use freshly prepared or commercially available sodium amide of high purity. Ensure it has been stored under an inert atmosphere.
Insufficient temperature.Ensure the reaction is heated to the appropriate reflux temperature of the solvent.
Poor quality of 3-ethylpyridine.Purify the starting material by distillation.
Low Yield Formation of dimer byproducts.This is an inherent side reaction. Optimization of reaction time and temperature may help. Running the reaction under nitrogen pressure has been shown to favor the aminated product over the dimer in some cases.[1]
Incomplete reaction.Increase the reaction time or the amount of sodium amide.
Formation of Multiple Products Isomeric amination (e.g., at C4 or C6).While amination at C2 is strongly favored, other isomers are possible. Careful purification by column chromatography will be necessary to isolate the desired product.
Difficult Product Isolation Emulsion formation during workup.Add a saturated solution of sodium chloride (brine) to help break the emulsion.
Method 2: Buchwald-Hartwig Amination of 2-Bromo-3-ethylpyridine

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by 2-bromo-3-ethylpyridine and an ammonia source (e.g., benzophenone imine, followed by acidic hydrolysis). The reaction mixture is heated to the optimized temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is quenched, and the product is extracted and purified.[4][5]

Troubleshooting:

Issue Potential Cause Suggested Solution
Low or No Reaction Inactive catalyst.Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Prepare the active Pd(0) catalyst in situ or use a pre-formed catalyst.
Inappropriate ligand or base.Screen different ligands and bases. The combination of a sterically hindered biarylphosphine ligand and a strong, non-nucleophilic base is often effective.[5]
Presence of oxygen or water.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Low Yield Hydrodehalogenation of the starting material.This side reaction can compete with the desired amination. Lowering the reaction temperature or changing the ligand-to-metal ratio may help.
Incomplete reaction.Increase the reaction time or temperature. Ensure sufficient equivalents of the amine source and base are used.
Ligand Decomposition High reaction temperatures.Some phosphine ligands can decompose at elevated temperatures. Consider using a more thermally stable ligand or running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Aminopyridine Synthesis

Parameter Chichibabin Reaction Buchwald-Hartwig Amination
Starting Material 3-Ethylpyridine2-Bromo-3-ethylpyridine
Key Reagents Sodium amide (NaNH₂)Palladium catalyst, phosphine ligand, base
Typical Solvents Toluene, XyleneToluene, Dioxane, THF
Typical Temperature High (110-140°C)Moderate to High (80-110°C)
Typical Yields Moderate to GoodGood to Excellent
Key Side Reactions Dimerization, over-aminationHydrodehalogenation, ligand decomposition
Functional Group Tolerance PoorGood

Visualizations

G General Workflow for this compound Synthesis cluster_0 Route 1: Chichibabin Reaction cluster_1 Route 2: Buchwald-Hartwig Amination start1 3-Ethylpyridine step1_1 React with NaNH2 in Toluene/Xylene start1->step1_1 step1_2 Heat to Reflux (110-140°C) step1_1->step1_2 step1_3 Aqueous Workup step1_2->step1_3 end1 This compound step1_3->end1 start2 2-Bromo-3-ethylpyridine step2_1 Pd Catalyst, Ligand, Base, Ammonia Source start2->step2_1 step2_2 Heat in Toluene/Dioxane (80-110°C) step2_1->step2_2 step2_3 Quench and Extract step2_2->step2_3 end2 This compound step2_3->end2

Caption: Synthetic routes to this compound.

G Troubleshooting Logic for Low Yield cluster_chichibabin Chichibabin Specifics cluster_buchwald Buchwald-Hartwig Specifics start Low Yield Observed check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) start->analyze_byproducts buch_cause2 Inactive Catalyst? check_reagents->buch_cause2 chichi_cause1 Dimerization? analyze_byproducts->chichi_cause1 buch_cause1 Hydrodehalogenation? analyze_byproducts->buch_cause1 chichi_sol1 Optimize Temp/Time Use N2 Pressure chichi_cause1->chichi_sol1 Yes buch_sol1 Lower Temperature Change Ligand buch_cause1->buch_sol1 Yes buch_sol2 Use Fresh Reagents Ensure Inert Atmosphere buch_cause2->buch_sol2 Yes

Caption: Troubleshooting decision-making for low yield.

References

Common side reactions in the synthesis of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylpyridin-2-amine. The primary synthetic route covered is the Chichibabin reaction, a widely used method for the amination of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via the Chichibabin reaction?

A1: The most prevalent side reactions are the formation of a constitutional isomer, 2-amino-5-ethylpyridine, and dimerization of the starting material or product.[1][2] Over-amination, resulting in the introduction of a second amino group, can also occur, particularly with an excess of the aminating agent.[2][3]

Q2: What is the expected regioselectivity for the amination of 3-ethylpyridine?

A2: For 3-alkylpyridines, the Chichibabin reaction predominantly yields the 2-amino-3-alkylpyridine isomer due to the directing effect of the alkyl group and the electronic properties of the pyridine ring. However, the formation of the 2-amino-5-alkylpyridine isomer is a known competing reaction. The exact ratio of these isomers can be influenced by reaction conditions.

Q3: How can I minimize the formation of the 2-amino-5-ethylpyridine isomer?

A3: Optimizing reaction parameters is key to enhancing regioselectivity. Lowering the reaction temperature, if feasible for the chosen aminating agent, can favor the formation of the thermodynamically more stable 2,3-isomer. Screening different solvents and carefully controlling the stoichiometry of the reactants may also improve the desired isomer ratio.

Q4: What causes the formation of dimeric byproducts?

A4: Dimerization can occur, especially at high temperatures and atmospheric pressure. This side reaction is more significant with certain substrates, such as 4-tert-butylpyridine, where it can become the major product.[1] Operating the reaction under elevated pressure can help to suppress dimer formation.[1]

Q5: How can I monitor the progress of the reaction?

A5: The Chichibabin reaction can be monitored by observing the evolution of hydrogen gas and the appearance of a characteristic red color, which indicates the formation of the intermediate σ-adduct.[1] For more precise tracking, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze aliquots of the reaction mixture over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of 3-ethylpyridine 1. Inactive sodium amide. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared or commercially available high-purity sodium amide. The purity of the amide reagent can significantly impact yield.[2] 2. Gradually increase the reaction temperature while monitoring for the evolution of hydrogen gas. Traditional Chichibabin reactions often require high temperatures (100-130°C).[2] 3. Extend the reaction time and monitor progress using TLC or GC-MS.
Low yield of this compound 1. Formation of significant amounts of the 2-amino-5-ethylpyridine isomer. 2. Dimerization of the starting material or product. 3. Decomposition of the product at high temperatures.1. Optimize reaction conditions (temperature, solvent) to favor 2,3-isomer formation. Consider purification techniques like fractional distillation or column chromatography to separate the isomers. 2. If dimerization is suspected, consider running the reaction under an inert atmosphere at elevated pressure.[1] 3. Employ the lowest effective temperature for the reaction and minimize the reaction time once the starting material is consumed.
Poor purity of the isolated product 1. Incomplete removal of unreacted 3-ethylpyridine. 2. Presence of the 2-amino-5-ethylpyridine isomer. 3. Contamination with dimeric byproducts.1. Utilize an acidic wash during the workup to remove the basic 3-ethylpyridine starting material. 2. Employ high-performance liquid chromatography (HPLC) or careful column chromatography for separation. The polarity difference between the two isomers may allow for their separation. 3. Dimeric byproducts are typically less volatile and have a higher molecular weight, which may allow for their removal by distillation or chromatography.
Reaction stalls or does not go to completion 1. Deactivation of the sodium amide. 2. Insufficient mixing in a heterogeneous reaction mixture.1. Ensure the reaction is conducted under strictly anhydrous conditions, as sodium amide reacts violently with water. 2. Use a high-boiling, inert solvent (e.g., xylene, toluene) and ensure vigorous stirring to maintain a good suspension of the sodium amide.

Experimental Protocols

Key Experiment: Synthesis of this compound via Chichibabin Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Ethylpyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution (saturated)

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to remove any moisture.

  • To the round-bottom flask, add sodium amide (typically 1.1 to 1.5 equivalents relative to the 3-ethylpyridine).

  • Add anhydrous toluene or xylene to the flask to create a suspension.

  • Begin vigorous stirring and heat the mixture to reflux (typically 110-140°C).

  • Slowly add 3-ethylpyridine (1 equivalent) to the refluxing mixture dropwise over a period of 30-60 minutes.

  • Continue to heat the reaction at reflux for several hours. Monitor the reaction progress by observing hydrogen gas evolution and the formation of a deep red or brown color. For more accurate monitoring, carefully take aliquots for TLC or GC-MS analysis.

  • After the reaction is complete (as indicated by the cessation of gas evolution or by analytical monitoring), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water or a saturated ammonium chloride solution to decompose any unreacted sodium amide. This step is highly exothermic and will evolve ammonia gas; perform in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of this compound and 2-amino-5-ethylpyridine, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Potential Side Reactions in the Synthesis of this compound A 3-Ethylpyridine B This compound (Desired Product) A->B Chichibabin Reaction (Major Pathway) C 2-Amino-5-ethylpyridine (Isomeric Byproduct) A->C Chichibabin Reaction (Minor Pathway) D Dimeric Byproducts A->D Dimerization

Caption: Logical flow of the Chichibabin reaction leading to the desired product and common side products.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 3-Ethylpyridine + Sodium Amide reaction Chichibabin Reaction (Toluene/Xylene, Reflux) start->reaction quench Quenching (H2O or NH4Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying purification Fractional Distillation or Column Chromatography drying->purification end_product Pure this compound purification->end_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 3-Ethylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Ethylpyridin-2-amine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Question: My this compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to poor separation and broad peaks.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic silanol groups.[3]

    • Triethylamine (TEA): Add 0.1% to 2% (v/v) of TEA to your mobile phase.[3][4] It is recommended to first optimize the concentration using Thin Layer Chromatography (TLC).[3]

    • Ammonia (Ammonium Hydroxide): Add 1% to 2% of a concentrated aqueous ammonia solution to the polar component of your mobile phase (e.g., methanol).[3]

  • Stationary Phase Choice: If tailing persists, consider using an alternative stationary phase.

    • Amine-functionalized silica: These columns have a more neutral surface, reducing the strong interactions with basic compounds.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

  • Column Pre-treatment: Before loading your sample, you can pre-treat the silica gel.

    • Flush the packed column with your mobile phase containing the basic additive (e.g., TEA) until the column is fully saturated.[5] This helps to neutralize the acidic sites before the compound is introduced.

Question: My compound is not moving off the baseline of the column, even with a highly polar solvent system.

Answer:

This issue often indicates a very strong interaction between your compound and the silica gel, or potential compound degradation.

Solutions:

  • Increase Mobile Phase Polarity with a Basic Additive: If you haven't already, add a basic modifier like triethylamine or ammonia to your eluent system as described above. Basic compounds can remain at the origin if the silica's acidity is not neutralized.

  • Check for Compound Stability: Your compound might be degrading on the acidic silica gel. You can test for this by performing a 2D TLC.[6] Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears, it indicates degradation. In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended.[7]

  • Dry Loading: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column.[8] In this case, a dry loading technique is advisable. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of your column.

Question: All my fractions are mixed, and I am not getting pure this compound.

Answer:

Poor separation can result from several factors, including incorrect solvent system selection, column overloading, or improper column packing.

Solutions:

  • Optimize Your Solvent System with TLC: Before running the column, ensure you have an optimal solvent system. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate, with good separation from impurities.[9]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[3] A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.[3]

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, which can lead to channeling and mixed fractions.[10]

  • Use a Gradient Elution: If your mixture contains compounds with a wide range of polarities, a step or linear gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] For this compound, a good starting point would be a hexane:ethyl acetate mixture with the addition of 0.5-1% triethylamine (TEA) to prevent tailing.[3][9] The exact ratio should be determined by TLC to achieve an Rf of ~0.3 for the desired product.[9]

Q2: How do I prepare the sample for loading onto the column?

A2: The sample can be loaded in two ways:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully add this solution to the top of the column.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent to get a dry powder.[6] This powder is then added to the top of the column. This method often provides better resolution.

Q3: How can I visualize the spots on a TLC plate if my compound is not UV active?

A3: If this compound or its impurities are not visible under UV light, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing amines and other functional groups that can be oxidized.

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography is a viable alternative. In this case, a C18 column would be used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol. To ensure good peak shape for the basic amine, it is often necessary to add a modifier to the mobile phase, such as a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to protonate the amine, or a base (like TEA) to operate at a higher pH where the silanols are less interactive.[12]

Data Presentation

The following table summarizes typical parameters for the column chromatography of this compound.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[9]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity.[9][13] The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[1][3]
Gradient Isocratic or Step-GradientAn isocratic elution is often sufficient if the polarity of the impurities is significantly different from the product. A step-gradient can be used for more complex mixtures.[9][11]
TLC Analysis (Rf value) ~0.3 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[9]
Sample Loading Dry loading recommendedProvides better resolution, especially if the compound has limited solubility in the eluent.[6]

Experimental Protocols

Detailed Methodology for the Purification of this compound by Column Chromatography

  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various ratios of hexane:ethyl acetate containing 1% triethylamine (v/v).

    • The ideal solvent system will provide an Rf value of approximately 0.3 for the this compound and show clear separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to begin the elution.

    • Collect fractions in test tubes or other suitable containers.

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

TroubleshootingWorkflow start Start: Purification of This compound problem Problem Encountered? start->problem tailing Compound Tailing or Streaking? problem->tailing Yes end_success Successful Purification problem->end_success No no_movement Compound Not Moving? tailing->no_movement No solution_tea Add 0.5-2% Triethylamine to Mobile Phase tailing->solution_tea Yes mixed_fractions Fractions are Mixed? no_movement->mixed_fractions No solution_check_stability Check Compound Stability (2D TLC) no_movement->solution_check_stability Yes solution_optimize_rf Optimize Solvent System (Target Rf ~0.3) mixed_fractions->solution_optimize_rf Yes end_fail Re-evaluate Strategy mixed_fractions->end_fail No solution_tea->problem Re-assess solution_alt_stationary Consider Amine-Functionalized Silica or Alumina solution_alt_stationary->problem Re-assess solution_check_stability->solution_alt_stationary Degradation Observed solution_dry_load Use Dry Loading Technique solution_check_stability->solution_dry_load No Degradation solution_dry_load->problem Re-assess solution_reduce_load Reduce Sample Load solution_optimize_rf->solution_reduce_load solution_repack Repack Column Carefully solution_reduce_load->solution_repack solution_repack->problem Re-assess

Caption: Troubleshooting workflow for column chromatography of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent System Optimization (Rf ~0.3) slurry 2. Prepare Silica Slurry in Mobile Phase tlc->slurry packing 3. Pack Column slurry->packing sample_prep 4. Sample Preparation (Dry Loading) packing->sample_prep loading 5. Load Sample onto Column sample_prep->loading elution 6. Elute with Mobile Phase loading->elution collection 7. Collect Fractions elution->collection monitor 8. Monitor Fractions by TLC collection->monitor combine 9. Combine Pure Fractions monitor->combine evaporate 10. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: High-Purity Recrystallization of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the recrystallization of 3-Ethylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity crystalline material. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your purification efforts.

Troubleshooting Recrystallization Issues

Encountering issues during recrystallization is common. This guide provides a systematic approach to resolving the most frequent problems.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting common recrystallization challenges.

G start Start Recrystallization dissolution Dissolve Crude Product in Minimum Hot Solvent start->dissolution cooling Cool Solution Slowly dissolution->cooling crystals_form Do Crystals Form? cooling->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch inner surface of flask - Add a seed crystal - Reduce solvent volume - Cool to lower temperature no_crystals->troubleshoot_no_crystals oil Compound 'Oils Out' oiling_out->oil Yes low_yield Is the Yield Low? oiling_out->low_yield No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool solution more slowly - Change solvent system oil->troubleshoot_oil poor_yield Low Yield low_yield->poor_yield Yes impure_product Is the Product Impure? low_yield->impure_product No troubleshoot_yield Troubleshoot: - Ensure complete cooling - Minimize solvent use - Check for loss during transfers poor_yield->troubleshoot_yield impure Product is Impure impure_product->impure Yes success Successful Recrystallization impure_product->success No troubleshoot_purity Troubleshoot: - Ensure slow crystal growth - Wash crystals with cold solvent - Consider a second recrystallization impure->troubleshoot_purity troubleshoot_no_crystals->dissolution troubleshoot_oil->dissolution troubleshoot_yield->dissolution troubleshoot_purity->dissolution G start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution hot_filtration_decision Insoluble Impurities or Charcoal Present? dissolution->hot_filtration_decision hot_filtration 3. Hot Filtration hot_filtration_decision->hot_filtration Yes crystallization 4. Slow Cooling and Crystallization hot_filtration_decision->crystallization No hot_filtration->crystallization isolation 5. Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying 6. Dry Crystals washing->drying end End: High-Purity Product drying->end

Identifying and removing impurities in 3-Ethylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethylpyridin-2-amine Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the Chichibabin reaction?

The synthesis of this compound, typically via the Chichibabin amination of 3-ethylpyridine with sodium amide (NaNH₂), is prone to several side reactions.[1][2] The most common impurities include:

  • Unreacted Starting Material: Residual 3-ethylpyridine.

  • Isomeric Byproducts: Formation of 2-amino-5-ethylpyridine or 4-amino-3-ethylpyridine, although the 2-position is generally favored.[3]

  • Dimerization Products: Coupling of pyridine rings can lead to the formation of bipyridine-type impurities.[1]

  • Over-amination Products: Introduction of a second amino group at another position on the pyridine ring, especially with an excess of sodium amide.[4]

Q2: Which analytical techniques are most effective for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[5]

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and assessing the purity of crude products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying impurities and determining the purity of the final product with high accuracy.[6][7] Reverse-phase HPLC is commonly used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities like residual starting material.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and key impurities that have been isolated.[9][11]

Q3: What is the general strategy for purifying crude this compound?

The purification strategy typically involves one or more of the following techniques, selected based on the impurity profile identified by TLC or HPLC:

  • Aqueous Workup/Extraction: To remove inorganic salts and highly polar impurities.

  • Flash Column Chromatography: The most common method for separating the desired product from starting material, isomers, and other organic byproducts.[11][12]

  • Recrystallization: An effective technique for removing minor impurities from a solid product to achieve high purity.[13][14]

Troubleshooting Guide

Problem: My TLC plate of the crude reaction mixture shows multiple spots.

  • Possible Cause & Identification:

    • Spot with higher Rf than the product: Likely the less polar starting material, 3-ethylpyridine.

    • Spot(s) with Rf close to the product: Could be isomeric byproducts (e.g., 2-amino-5-ethylpyridine).

    • Spot(s) with lower Rf than the product: Often more polar byproducts, such as dimers or over-aminated products.

  • Suggested Solution: Flash column chromatography is the most effective method to resolve these different components. Use TLC to first determine an optimal solvent system that provides good separation between the spots.[15]

Problem: The product, this compound, is streaking or tailing on the silica gel TLC plate/column.

  • Possible Cause: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (tailing).[12]

  • Suggested Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (~0.1-1%) or ammonia, into the mobile phase (eluent). This neutralizes the acidic sites on the silica, improving peak shape.[12]

    • Use an Alternative Stationary Phase: Consider using a deactivated stationary phase like neutral or basic alumina, or an amine-functionalized silica gel for column chromatography.[12]

Problem: My final product is an oil and will not crystallize.

  • Possible Cause: The presence of significant impurities can inhibit crystallization by disrupting the crystal lattice formation. The product itself may also have a low melting point.

  • Suggested Solutions:

    • Re-purify: Perform flash column chromatography to remove the impurities.

    • Trituration: Add a non-polar solvent (e.g., hexanes, pentane) in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash the impurities away, which may induce solidification of the product.

    • Salt Formation: Convert the amine into a salt (e.g., hydrochloride or fumarate) by reacting it with an appropriate acid.[16] Salts often have higher melting points and are more readily crystalline.

Impurity Profile Summary

The following table outlines the common impurities in this compound synthesis. Rf values are illustrative for a typical normal-phase silica TLC system (e.g., 7:3 Hexane:Ethyl Acetate) and will vary.

Impurity NameSourceTypical Rf Value (Relative to Product)Identification Method
3-EthylpyridineUnreacted starting materialHigherTLC, GC-MS
2-Amino-5-ethylpyridineIsomeric byproductSlightly different (higher or lower)HPLC, LC-MS, NMR
4-Amino-3-ethylpyridineIsomeric byproductSlightly different (higher or lower)HPLC, LC-MS, NMR
Di(ethyl)bipyridine diamineDimerization side reaction[1]LowerLC-MS, NMR

Experimental Protocols

Protocol 1: Impurity Analysis by Thin Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a suitable mobile phase (eluent), such as a 7:3 mixture of Hexane:Ethyl Acetate. For amine compounds, adding 0.5% triethylamine can prevent streaking.[12] Place a filter paper in the chamber to ensure saturation.

  • Spotting: Dissolve a small sample of the crude reaction mixture in a solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot standards of the starting material if available.

  • Development: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be used.[11]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal solvent system for column chromatography will give the desired product an Rf between 0.2 and 0.4.[15]

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15]

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[15]

    • Add another layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.[15]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • If using a gradient elution, start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute the compounds.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[15]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for aminopyridines include ethanol, methanol, or mixtures like ethanol/water.[14][16]

  • Dissolution: Place the solid crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Guides & Workflows

G General Workflow for Impurity Identification and Removal start Crude Reaction Mixture tlc TLC / HPLC-MS Analysis start->tlc identify Identify Impurities (SM, Isomers, Dimers) tlc->identify select_method Select Purification Method identify->select_method chromatography Flash Column Chromatography select_method->chromatography Major Impurities Present recrystallization Recrystallization select_method->recrystallization Minor Impurities in Solid pure_product Purified This compound chromatography->pure_product recrystallization->pure_product final_analysis Final Purity Check (HPLC, NMR) pure_product->final_analysis end Pure Product (>98%) final_analysis->end

Caption: A flowchart illustrating the standard process from crude product analysis to final purity verification.

G Troubleshooting Common Purification Issues problem Observed Problem p1 Multiple Spots on TLC problem->p1 p2 Compound Streaks on Silica (Tailing) problem->p2 p3 Product is an Oil, Fails to Crystallize problem->p3 c1 Cause: SM, Isomers, Byproducts Present p1->c1 c2 Cause: Basic Amine Interacts with Acidic Silica p2->c2 c3 Cause: High Impurity Content p3->c3 s1 Solution: Flash Column Chromatography c1->s1 s2 Solution: Add Base (e.g., 1% TEA) to Eluent c2->s2 s3 Solution: Re-purify via Chromatography c3->s3

Caption: A decision tree for troubleshooting common issues encountered during purification.

G Simplified Chichibabin Reaction & Side Products reactant 3-Ethylpyridine + NaNH₂ intermediate σ-adduct intermediate reactant->intermediate impurity2 Bipyridine Derivatives (Dimer Impurity) reactant->impurity2 Side Reaction main_product This compound (Desired Product) intermediate->main_product Major Pathway impurity1 2-Amino-5-ethylpyridine (Isomeric Impurity) intermediate->impurity1 Minor Pathway

Caption: Reaction scheme showing the desired product and major impurity pathways.

References

Technical Support Center: Optimizing the Sandmeyer Reaction for 2-Halo-3-Ethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the yield of 2-chloro- and 2-bromo-3-ethylpyridines via the Sandmeyer reaction. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Sandmeyer reaction for preparing 2-halo-3-ethylpyridines?

The Sandmeyer reaction is a two-step process to replace the amino group of 2-amino-3-ethylpyridine with a halogen (chlorine or bromine).[1][2]

  • Diazotization: The primary aromatic amine, 2-amino-3-ethylpyridine, is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or HBr) at low temperatures (0–5 °C) to form a pyridine-2-diazonium salt intermediate.

  • Halogenation: This unstable diazonium salt is then introduced to a solution of a copper(I) halide (CuCl or CuBr) which catalyzes the replacement of the diazonium group with the corresponding halogen, releasing nitrogen gas.[1][2]

This reaction is a powerful method for introducing functionalities onto an aromatic ring that can be difficult to achieve through direct substitution.[3]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

Aryl diazonium salts, especially those derived from pyridines, are thermally unstable.[4] Maintaining a low temperature (0–5 °C) is crucial to prevent the premature decomposition of the diazonium salt intermediate. If the temperature rises, the diazonium salt can react with water in the acidic solution to form the undesired byproduct, 3-ethyl-2-hydroxypyridine, which significantly lowers the yield of the target 2-halo-3-ethylpyridine.

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reactions in the Sandmeyer reaction of 2-amino-3-ethylpyridine include:

  • Phenol Formation: As mentioned, the reaction of the diazonium salt with water forms 3-ethyl-2-hydroxypyridine. This is minimized by maintaining low temperatures and using the diazonium salt immediately after its formation.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with unreacted 2-amino-3-ethylpyridine or other electron-rich species in the reaction mixture to form colored azo compounds. Ensuring complete diazotization and slow addition of the diazonium salt to the copper halide solution can mitigate this.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two pyridine radicals, forming biaryl byproducts.[2]

Q4: Should I use a copper(I) or copper(II) salt as the catalyst?

The classic Sandmeyer reaction utilizes a copper(I) salt (CuCl or CuBr) as the catalyst.[1][2] The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical.[2] While some protocols report the use of copper(II) halides, particularly in reactions with organic nitrites, copper(I) salts are generally the standard for the traditional aqueous-based Sandmeyer reaction. For optimal results, it is recommended to use freshly prepared or high-purity copper(I) halides.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-Halo-3-ethylpyridine Incomplete Diazotization: Insufficient nitrous acid or reaction time.- Ensure at least one equivalent of sodium nitrite is used. - Test for the presence of excess nitrous acid using starch-iodide paper at the end of the addition. - Stir for an additional 15-30 minutes at 0-5 °C after NaNO₂ addition.
Decomposition of Diazonium Salt: Temperature too high; diazonium salt solution stored for too long.- Maintain a strict temperature of 0-5 °C during diazotization and addition to the copper catalyst. - Use the diazonium salt solution immediately after preparation.
Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).- Use freshly prepared or high-purity CuCl or CuBr. - Ensure the copper(I) halide solution is properly prepared and stored if not used immediately.
Formation of a Dark, Tarry, or Oily Residue Significant Diazonium Salt Decomposition: This leads to phenol formation and subsequent polymerization or side reactions.- Re-evaluate and strictly control the reaction temperature. - Ensure slow, controlled addition of the diazonium salt solution to the vigorously stirred copper(I) halide solution.
Incomplete Reaction or Side Reactions: Incorrect stoichiometry or reaction conditions.- Verify the purity of the starting 2-amino-3-ethylpyridine. - Ensure adequate mixing throughout the reaction.
Vigorous, Uncontrolled Nitrogen Evolution Rapid Decomposition of Diazonium Salt: Addition of the diazonium salt is too fast.- Add the diazonium salt solution dropwise to the copper catalyst solution. - Ensure efficient stirring and cooling of the reaction vessel.
Presence of Colored Impurities (Red/Orange) Azo Compound Formation: Coupling of the diazonium salt with unreacted amine.- Ensure complete conversion of the starting amine during diazotization. - Add the diazonium salt to the copper solution, not vice-versa, to keep the diazonium salt concentration low in the reaction mixture.

Data Presentation: Yields of Sandmeyer Reactions on Substituted Pyridines

While specific yield data for 2-halo-3-ethylpyridines is not extensively published, the following table summarizes reported yields for analogous Sandmeyer reactions on other substituted aminopyridines to provide a comparative reference.

Starting MaterialProductCatalystSolventTemperature (°C)Yield (%)Reference
2-Amino-3-cyanopyridine2-Chloro-3-cyanopyridineCuCl₂Acetonitrile6510-69[1]
2-Amino-5-bromopyridine2,5-DibromopyridineBromine48% aq. HBr-~93[5]
2-Amino-5-methylpyridine2-Chloro-5-methylpyridineNitrosyl Chlorideaq. HCl0-20~84[6]
2-Aminopyridine2-ChloropyridineCuCl37% aq. HCl25Low (Decomposition)[4]

Note: Yields are highly dependent on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Experimental Protocols

The following are illustrative protocols for the synthesis of 2-chloro- and 2-bromo-3-ethylpyridine based on standard Sandmeyer reaction procedures. Safety Precaution: The diazotization of amines can be hazardous if not performed correctly. Diazonium salts are potentially explosive, especially if isolated in a dry state. Always perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Chloro-3-ethylpyridine

Materials:

  • 2-Amino-3-ethylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Copper(I) Chloride Solution: In a flask, dissolve Copper(I) chloride in concentrated HCl and cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization:

    • In a separate flask, dissolve 2-amino-3-ethylpyridine in a mixture of concentrated HCl and water.

    • Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold, vigorously stirred copper(I) chloride solution.

    • Observe for the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 2-chloro-3-ethylpyridine.

Protocol 2: Synthesis of 2-Bromo-3-ethylpyridine

This protocol is analogous to the chlorination procedure, with the substitution of bromine-containing reagents.

Materials:

  • 2-Amino-3-ethylpyridine

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Other materials as listed in Protocol 1.

Procedure:

  • Preparation of Copper(I) Bromide Solution: In a flask, dissolve Copper(I) bromide in concentrated HBr and cool the solution to 0-5 °C.

  • Diazotization: Perform the diazotization of 2-amino-3-ethylpyridine as described in Protocol 1, using concentrated HBr instead of HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold, vigorously stirred copper(I) bromide solution.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate 2-bromo-3-ethylpyridine.

Visualized Workflows and Mechanisms

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_halogenation Step 2: Halogenation Amine 2-Amino-3-ethylpyridine Diazonium Pyridine-2-diazonium Salt Amine->Diazonium 0-5 °C Nitrite NaNO₂ + H⁺ Nitrite->Diazonium Radical Pyridyl Radical + N₂ Diazonium->Radical e⁻ from Cu(I) CuX CuX (X=Cl, Br) CuX2 CuX₂ CuX->CuX2 Oxidation Product 2-Halo-3-ethylpyridine Radical->Product Halogen Transfer CuX2->CuX Reduction

Caption: Mechanism of the Sandmeyer Reaction for 2-Halo-3-ethylpyridines.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_diaz Check Diazotization Step start->check_diaz temp_control Temperature > 5°C? check_diaz->temp_control Complete? sol_diaz Use Starch-Iodide Paper Ensure Stoichiometry check_diaz->sol_diaz Incomplete? reagent_quality Check Reagent Quality temp_control->reagent_quality No sol_temp Improve Cooling Maintain 0-5°C temp_control->sol_temp Yes addition_rate Check Addition Rate reagent_quality->addition_rate Good sol_reagent Use Fresh NaNO₂ and Freshly Prepared CuX reagent_quality->sol_reagent Poor sol_addition Add Diazonium Salt Slowly and Dropwise addition_rate->sol_addition Too Fast success Improved Yield addition_rate->success Slow & Controlled sol_temp->success sol_reagent->success sol_diaz->success sol_addition->success

Caption: Troubleshooting Workflow for Low Yield in the Sandmeyer Reaction.

References

Preventing byproduct formation in the synthesis of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-Ethylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of 2-aminopyridines from pyridines is the Chichibabin reaction.[1][2] This reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂) or a similar amide reagent.[1][2]

Q2: What are the primary byproducts observed in the synthesis of this compound via the Chichibabin reaction?

A2: While literature specific to 3-ethylpyridine is limited, byproducts in Chichibabin reactions typically include:

  • Dimerization products: Formation of bipyridine compounds is a known side reaction.[1]

  • Isomeric amines: Although the 2-position is electronically favored for nucleophilic attack, small amounts of 3-Ethylpyridin-4-amine may be formed.

  • Over-amination products: Introduction of a second amino group to form diamino-ethylpyridine is possible, though generally requires harsh conditions.[3]

Q3: How can I minimize the formation of the dimer byproduct?

A3: Dimer formation can be influenced by reaction conditions. For example, in the case of 4-tert-butylpyridine, applying nitrogen pressure has been shown to significantly favor the desired aminated product over the dimer.[1] Optimizing the reaction temperature and concentration of sodium amide may also help reduce dimerization.

Q4: What is the mechanism of the Chichibabin reaction?

A4: The reaction proceeds through a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) from sodium amide attacks the electron-deficient carbon at the 2-position of the pyridine ring. This forms a negatively charged intermediate (a σ-adduct or Meisenheimer-like complex). Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to form hydrogen gas.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of sodium amide. 4. Significant byproduct formation.1. Monitor the reaction by TLC or GC to ensure completion. The formation of a red color from the σ-adduct can indicate reaction progress.[1] 2. Optimize the reaction temperature. Traditional Chichibabin reactions often require heating in a solvent like xylene or toluene.[2] 3. Use fresh, high-purity sodium amide. This reagent can be hazardous and should be handled with caution.[1] 4. See below for minimizing specific byproducts.
High Levels of Dimer Byproduct Reaction conditions favoring dimerization over amination.1. If feasible and safe, conduct the reaction under elevated nitrogen pressure.[1] 2. Adjust the molar ratio of sodium amide to 3-ethylpyridine. 3. Modify the reaction solvent. Aprotic solvents like xylene are commonly used.[1]
Presence of Isomeric Amines (e.g., 3-Ethylpyridin-4-amine) Nucleophilic attack at the 4-position.1. The 2-position is generally more reactive in the Chichibabin reaction. Formation of the 4-isomer is typically a minor pathway. 2. Purification via column chromatography is the most effective way to separate these isomers.
Product is Difficult to Purify Presence of multiple byproducts and unreacted starting material.1. An initial acid-base extraction can help separate the basic amine products from non-basic impurities. 2. Purification by silica gel column chromatography is often necessary.[5] 3. Recrystallization from a suitable solvent can be used to obtain high-purity product.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Chichibabin Reaction

Materials:

  • 3-Ethylpyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Ammonium chloride solution (saturated, aqueous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

  • Carefully add sodium amide to the toluene with stirring.

  • Slowly add 3-ethylpyridine to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The evolution of hydrogen gas is an indicator of the reaction.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Visualizations

Reaction_Pathway A 3-Ethylpyridine C σ-adduct intermediate A->C Nucleophilic Attack F Dimerization Byproduct A->F Side Reaction B + NaNH2 (Sodium Amide) B->C E This compound (Product) C->E Elimination G Isomeric Byproduct (3-Ethylpyridin-4-amine) C->G Minor Pathway D - H- D->E

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product by TLC/GC-MS start->check_byproducts high_dimer High Dimer Concentration check_byproducts->high_dimer Dimer is major impurity high_isomer Isomer Detected check_byproducts->high_isomer Isomer is major impurity incomplete_rxn Starting Material Present check_byproducts->incomplete_rxn High % of starting material optimize_pressure Increase N2 Pressure high_dimer->optimize_pressure column_chrom Purify by Column Chromatography high_isomer->column_chrom increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time end Pure Product optimize_pressure->end column_chrom->end increase_time->end

Caption: Troubleshooting workflow for synthesis and purification.

References

Stability and storage conditions for 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Ethylpyridin-2-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and experimentation.

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results. Aminopyridines, as a class of compounds, can be sensitive to environmental factors.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is advisable. Protection from light is also recommended to prevent potential photodegradation.

Summary of Storage and Stability Data:

ParameterRecommendation / DataCitation
Storage Temperature Cool, dry place. A study on aminopyridine capsules showed stability at refrigeration (4°C), room temperature (22-24°C), and even at 37°C when protected from light.
Atmosphere Tightly closed container. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Light Sensitivity Protect from light to prevent photodegradation.
Moisture Sensitivity Store in a dry environment with the container tightly sealed. Amines can be hygroscopic.
Chemical Stability Generally stable under standard ambient conditions.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Discoloration of the Solid Compound (e.g., yellowing or darkening)

  • Potential Cause A: Oxidation. Exposure to air over time can lead to the oxidation of aminopyridines, resulting in the formation of colored impurities.

  • Solution A: If the discoloration is minor, the compound may still be usable for some applications, but purity should be checked via analytical methods such as HPLC or NMR. For sensitive reactions, it is best to use a fresh, uncolored batch. To prevent future discoloration, store the compound under an inert atmosphere.

  • Potential Cause B: Presence of Impurities. Impurities from the synthesis or degradation of the starting material can cause discoloration.

  • Solution B: If purity is critical, recrystallization or column chromatography may be necessary to remove colored impurities.

Issue 2: Poor Solubility or Precipitation from Solution

  • Potential Cause A: Incorrect Solvent Choice. this compound, like other aminopyridines, has specific solubility characteristics.

  • Solution A: Test the solubility in a small scale with a range of solvents. Aminopyridines are generally soluble in alcohols and other polar organic solvents.

  • Potential Cause B: Degradation. The compound may have degraded into less soluble byproducts.

  • Solution B: If the compound was previously soluble in a given solvent and now it is not, this could be a sign of degradation. Prepare a fresh solution from a new batch of the compound.

  • Potential Cause C: Supersaturation. A previously prepared stock solution may have been supersaturated, leading to crystallization over time.

  • Solution C: Gently warm the solution to try and redissolve the precipitate. If this is a recurring issue, consider preparing less concentrated stock solutions.

Issue 3: Low or No Yield in a Chemical Reaction

  • Potential Cause A: Degraded Starting Material. If the this compound has degraded due to improper storage, it will affect the reaction outcome.

  • Solution A: Use a fresh bottle of the reagent or verify the purity of the existing stock before use.

  • Potential Cause B: Incompatible Reaction Conditions. The reaction conditions (e.g., strong acids, strong oxidizing agents) may be degrading the starting material.

  • Solution B: Review the reaction mechanism and conditions to ensure they are compatible with an aminopyridine moiety.

  • Potential Cause C: Catalyst Poisoning. Impurities in the this compound or other reagents can poison the catalyst in cross-coupling reactions.

  • Solution C: Purify the starting materials and ensure all glassware is clean and dry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, aminopyridines can degrade through several pathways:

  • Oxidation: The amino group and the pyridine ring are susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of N-oxides or other colored byproducts.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Hydrolysis: While generally stable, under certain conditions (e.g., strong acidic or basic solutions at elevated temperatures), the amino group could be susceptible to hydrolysis, though this is less common for aromatic amines.

Q2: How can I check the purity of my this compound?

A2: Several analytical methods can be used to assess the purity:

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight and help identify impurities when coupled with a chromatographic method (e.g., LC-MS).

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

Q3: Can I use this compound that has slightly changed color?

A3: For non-critical applications, a slight color change may not significantly impact the outcome. However, for reactions that are sensitive to impurities, such as catalytic reactions, it is highly recommended to use a pure, colorless starting material. The color change is an indication of impurity formation.

Experimental Protocol Example: Amide Coupling

This section provides a general procedure for a common reaction involving a primary amine like this compound.

Reaction: Amide bond formation between a carboxylic acid and this compound using a coupling agent.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_purity Starting Material Integrity cluster_reaction Reaction Troubleshooting start Experiment Start issue Unexpected Result? start->issue purity_check Check Purity of This compound issue->purity_check Yes success Successful Outcome issue->success No discoloration Discoloration? purity_check->discoloration Visual solubility Solubility Issues? purity_check->solubility Dissolving low_yield Low/No Yield? purity_check->low_yield Purity OK purify Purify or Use New Batch discoloration->purify solubility->purify purify->start Re-attempt check_conditions Review Reaction Conditions low_yield->check_conditions check_reagents Check Other Reagents/Solvents low_yield->check_reagents optimize Optimize Conditions (Temp, Time, etc.) check_conditions->optimize check_reagents->optimize optimize->start Re-attempt

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Regioselective Functionalization of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of 3-Ethylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from a combination of electronic and steric factors. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution. Conversely, the 2-amino group is a strong activating and ortho-, para- directing group, while the 3-ethyl group introduces significant steric hindrance around the C2 and C4 positions. This interplay often leads to mixtures of products or a lack of reactivity under standard conditions.

Q2: How do the substituents (amino and ethyl) influence the reactivity of the pyridine ring?

A2: The 2-amino group electronically activates the C3, C5, and (to a lesser extent) C4/C6 positions towards electrophilic attack. It can also act as a directing group in metal-catalyzed reactions by coordinating with the metal center.[1][2] The 3-ethyl group provides steric bulk, which can hinder access to the C2-amino and C4 positions, making reactions at the C5 and C6 positions more favorable in some cases.[3][4]

Q3: Which positions on the this compound ring are most reactive?

A3: The reactivity of each position is a trade-off between electronic activation from the amino group and steric hindrance from the ethyl group.

  • C4-position: Electronically activated but sterically hindered. Functionalization here often requires overcoming this steric barrier.

  • C5-position: Electronically activated by the amino group (para). It is generally the most accessible position for electrophilic substitution.

  • C6-position: Less electronically activated than C5 and sterically unhindered. Functionalization can be achieved, but often requires specific strategies.

  • N1-position (Amine): The primary amine is highly nucleophilic and will readily react with electrophiles such as acylating or alkylating agents.[5]

Q4: Can the amino group be used as a directing group?

A4: Yes, the amino group, particularly after conversion to an amide (e.g., pivaloylamide), is an effective directing group for ortho-metalation.[6][7] This strategy allows for the specific functionalization of the position adjacent to the directing group. However, with the C3 position occupied by an ethyl group, this approach presents unique challenges and may direct to the N-H bond itself or require specific conditions to target C4 if possible.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Q: I am attempting a direct halogenation of this compound and obtaining a mixture of C5-halogenated product and poly-halogenated side products. How can I improve regioselectivity?

A: This is a common issue due to the strong activating nature of the amino group.

  • Problem Diagnosis: The amino group strongly activates the para-position (C5), leading to the desired product, but over-activation can lead to further reaction.

  • Suggested Solutions:

    • Protect the Amine: Convert the amino group to an amide (e.g., using pivaloyl chloride). This moderates its activating effect and can improve selectivity.

    • Milder Conditions: Use less reactive halogenating agents (e.g., N-bromosuccinimide (NBS) instead of Br₂) and lower the reaction temperature.

    • Alternative Strategy (Zincke Imines): For C5 (meta-like) halogenation, consider a ring-opening/ring-closing strategy via Zincke imine intermediates. This approach transforms the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under mild conditions.[8][9]

Q: My nitration reaction with standard mixed acid (HNO₃/H₂SO₄) is failing. What is the cause?

A: Direct nitration of aminopyridines under strongly acidic conditions is often unsuccessful.

  • Problem Diagnosis: The basic amino group and the pyridine nitrogen are readily protonated by the strong acid, forming ammonium and pyridinium salts. This deactivates the ring system towards electrophilic attack.[10]

  • Suggested Solutions:

    • Amine Protection: Protect the amino group as an amide to prevent protonation.

    • Alternative Nitrating Agents: Use alternative, milder nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.[11]

Acylation Reactions

Q: I am trying to perform a Friedel-Crafts acylation, but the reaction is not proceeding on the pyridine ring. Instead, the amino group is acylated.

A: This outcome is expected due to the relative reactivity of the functional groups.

  • Problem Diagnosis: The lone pair on the amino group nitrogen is significantly more nucleophilic than the pyridine ring's π-system.[5] Furthermore, pyridines are generally unreactive towards standard Friedel-Crafts conditions.[12]

  • Suggested Solutions:

    • Directed Ortho-Metalation: The most effective strategy for C-acylation is to first perform a directed metalation. Protect the amine as a pivaloylamide, then use a strong base like n-butyllithium or sec-butyllithium to deprotonate the C4 position, followed by quenching with an acylating agent (e.g., an ester or an acid chloride).[7][13]

    • Protect-Acylate-Deprotect: If N-acylation is unavoidable, you can perform the N-acylation first, then attempt a separate C-acylation reaction under different conditions, followed by selective deprotection of the amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: My Suzuki coupling reaction to functionalize a halogenated this compound derivative has a very low yield. How can I optimize it?

A: Low yields in Suzuki couplings with pyridine substrates are often related to catalyst inhibition or poor reactivity.

  • Problem Diagnosis: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The primary amine can also interact with the catalyst.

  • Suggested Solutions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands promote the key steps of oxidative addition and reductive elimination and can mitigate catalyst inhibition.[14][15]

    • Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate for challenging couplings. Anhydrous solvents like dioxane or toluene are typically used.[16][17]

    • Catalyst Precursor: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often show higher activity.[15]

Q: I want to perform a Buchwald-Hartwig amination using this compound as the nucleophile. What are the key considerations?

A: This is a powerful method for forming a new C-N bond at the amino group.

  • Problem Diagnosis: The primary amine can participate in the reaction, but success depends on choosing the correct catalyst system to couple it with an aryl or heteroaryl halide/triflate.

  • Key Considerations:

    • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand) is essential.[18][19]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[19][20]

    • Reaction Conditions: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aminopyridines

Catalyst PrecursorLigandBaseSolventTypical Yield RangeReference
Pd(PPh₃)₂Cl₂NoneNa₂CO₃ (aq)Dioxane30-70%[17]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene60-95%[17]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water75-98%[16]

Yields are representative and highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation and Acylation (Hypothetical C4-Functionalization)

This protocol is a general guideline. Amine protection is critical for success.

  • Amine Protection: To a solution of this compound (1.0 equiv) in anhydrous THF, add triethylamine (1.2 equiv). Cool the mixture to 0 °C and slowly add pivaloyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the pivaloylamide-protected product. Purify by column chromatography.

  • Lithiation: Dissolve the protected amine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Add sec-butyllithium (2.5 equiv) dropwise. Stir the mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., ethyl chloroformate, 1.5 equiv) to the solution at -78 °C.

  • Workup: Allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

  • Deprotection (if necessary): The pivaloyl group can be removed under strong acidic or basic conditions.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Solvent and Reflux: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[19]

Visualizations

Caption: Factors influencing the regioselectivity of functionalization.

G Diagram 2: Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield q1 Was the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the ligand appropriate? a1_yes->q2 sol1 Solution: Degas solvent and use Schlenk line or glovebox. Catalyst may be dead. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base strong enough? a2_yes->q3 sol2 Solution: Use bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)3). Standard ligands may fail. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node If issues persist, consider substrate decomposition or alternative coupling strategy. a3_yes->end_node sol3 Solution: Switch to K3PO4 or Cs2CO3. Na2CO3 may be too weak. a3_no->sol3 G Diagram 3: Directed Ortho-Metalation Workflow start Start: this compound step1 Step 1: Protect Amine (e.g., as Pivaloylamide) start->step1 step2 Step 2: Add Strong Base (e.g., s-BuLi, -78 °C) step1->step2 step3 Formation of Lithiated Intermediate (Regioselectivity is critical) step2->step3 step4 Step 3: Quench with Electrophile (E+) (e.g., R-COCl, MeI, etc.) step3->step4 step5 Step 4: Aqueous Workup step4->step5 end_node Product: Functionalized Pyridine step5->end_node

References

Validation & Comparative

Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comprehensive comparison of two hypothetical, yet plausible, reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 3-Ethylpyridin-2-amine, a substituted pyridine derivative. The guide details the validation of these methods according to the International Council for Harmonisation (ICH) guidelines and compares them with alternative analytical techniques.

Proposed RP-HPLC Methods for Purity Analysis

Two distinct RP-HPLC methods, Method A and Method B, are proposed for the purity analysis of this compound. Method A employs a simple isocratic elution with a phosphate buffer, suitable for routine quality control. Method B utilizes a gradient elution with a volatile buffer, making it compatible with mass spectrometry (MS) for impurity identification.

Table 1: Chromatographic Conditions for Proposed HPLC Methods

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 0-15 min, 10-70% B; 15-20 min, 70% B; 20-22 min, 70-10% B; 22-25 min, 10% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 260 nmUV at 260 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL5 µL
Diluent Mobile Phase50:50 Acetonitrile:Water

Experimental Protocols for Method Validation

The validation of both HPLC methods was performed in accordance with ICH Q2(R1) guidelines to ensure that the methods are suitable for their intended purpose. The following validation parameters were assessed.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation: A solution of this compound was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).

  • Chromatographic Analysis: The stressed samples were injected into the HPLC system.

  • Peak Purity Analysis: The purity of the this compound peak in the chromatograms of the stressed samples was evaluated using a photodiode array (PDA) detector. The resolution between the main peak and the closest eluting peak was calculated.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Preparation of Standards: A series of at least five standard solutions of this compound were prepared over a concentration range of 50% to 150% of the nominal sample concentration.

  • Analysis: Each standard solution was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Sample Preparation: The accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Analysis: Three replicate samples were prepared at each concentration level and analyzed.

  • Calculation: The percentage recovery was calculated for each replicate.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument. The %RSD was calculated for the combined data from both days.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Parameter Variation: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units) or organic content (± 2%)

  • Analysis: The effect of these variations on the retention time and peak area of this compound was evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Determination: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Validation Data

The following tables summarize the hypothetical validation data for the two proposed HPLC methods.

Table 2: Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Linearity Range (µg/mL) 5 - 751 - 50-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Slope 4582052130-
Y-intercept 1250890Report

Table 3: Accuracy (Recovery Studies)

Concentration LevelMethod A (% Recovery ± SD)Method B (% Recovery ± SD)Acceptance Criteria
80% 99.5 ± 0.8100.2 ± 0.598.0% - 102.0%
100% 100.3 ± 0.5100.5 ± 0.498.0% - 102.0%
120% 101.1 ± 0.7100.9 ± 0.698.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.450.32≤ 2.0%
Intermediate Precision (n=12) 0.820.65≤ 2.0%

Table 5: Robustness

Parameter VariedMethod A (%RSD of Peak Area)Method B (%RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.20.9≤ 2.0%
Column Temp. (± 2°C) 0.80.6≤ 2.0%
Mobile Phase (± 2% organic) 1.51.1≤ 2.0%

Table 6: LOD and LOQ

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.50.1
LOQ 1.50.3

HPLC Method Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationProtocol->SystemSuitability ValidationReport Compile Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->LOD_LOQ SystemSuitability->Robustness MethodImplementation Method Implementation (Routine QC) SystemSuitability->MethodImplementation ValidationReport->SystemSuitability ValidationReport->MethodImplementation

Caption: A flowchart illustrating the logical progression of an HPLC method validation process.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity analysis, other techniques can also be employed. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Table 7: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity; suitable for non-volatile and thermally labile compounds; quantitative.[1][2]Higher cost of instrumentation and solvents; more complex method development.Excellent: The preferred method for accurate and precise purity determination and impurity profiling.
GC (Gas Chromatography) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.High efficiency for volatile compounds; sensitive detectors available.[3]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds.[3]Good (with potential derivatization): Suitable for analyzing volatile impurities. The amine group may require derivatization to improve peak shape.[4]
TLC (Thin-Layer Chromatography) Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase.Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[5][6]Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative.[1]Fair: Useful for rapid, preliminary purity checks and reaction monitoring, but not for precise quantification of impurities.[5][7]

Conclusion

Both proposed HPLC methods, Method A and Method B, demonstrate suitability for the purity analysis of this compound, meeting all acceptance criteria for validation as per ICH guidelines.

  • Method A is a robust and straightforward isocratic method, ideal for routine quality control where speed and simplicity are paramount.

  • Method B , with its gradient elution and MS-compatible mobile phase, offers higher sensitivity (lower LOD/LOQ) and is better suited for impurity profiling and identification during drug development and stability studies.

The choice between these methods, or alternative techniques like GC and TLC, will depend on the specific analytical needs. For comprehensive and regulatory-compliant purity analysis, a validated HPLC method is the gold standard.

References

Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethylpyridin-2-amine. Due to the limited availability of directly published and assigned spectral data for this specific compound, this guide leverages experimental data from structurally analogous compounds, namely 3-ethylpyridine and various 2-aminopyridine derivatives, to provide a reliable prediction of the chemical shifts and coupling constants. This comparative approach allows for a robust interpretation of the spectral features of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known spectrum of 3-ethylpyridine, with chemical shift adjustments made to account for the electronic effects of the amino group at the C2 position. The amino group is expected to cause a general upfield shift (to lower ppm values) of the ring protons due to its electron-donating nature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-6~7.8 - 8.0Doublet (d)~5.0
H-4~7.2 - 7.4Doublet of doublets (dd)~7.5, ~1.5
H-5~6.5 - 6.7Doublet of doublets (dd)~7.5, ~5.0
NH₂~4.5 - 5.5Broad singlet (br s)-
-CH₂- (ethyl)~2.6Quartet (q)~7.6
-CH₃ (ethyl)~1.2Triplet (t)~7.6

Disclaimer: These are predicted values based on analogous compounds and established NMR principles.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are derived from the data for 3-ethylpyridine and adjusted for the significant shielding and deshielding effects of the C2-amino substituent. The carbon atom directly bonded to the amino group (C2) is expected to be significantly deshielded, while the ortho and para carbons (C3 and C6) will be shielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158 - 162
C6~147 - 150
C4~135 - 138
C3~120 - 123
C5~110 - 113
-CH₂- (ethyl)~23 - 26
-CH₃ (ethyl)~13 - 15

Disclaimer: These are predicted values based on analogous compounds and established NMR principles.

Comparative Analysis with Related Compounds

To support the predicted assignments, a comparison with the experimental data of 3-ethylpyridine and 2-aminopyridine is presented below.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton3-Ethylpyridine[1]2-AminopyridineThis compound (Predicted)
H-68.42~7.9~7.8 - 8.0
H-47.48~7.4~7.2 - 7.4
H-57.17~6.6~6.5 - 6.7
-CH₂-2.62-~2.6
-CH₃1.23-~1.2

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon3-Ethylpyridine[2]2-Aminopyridine[3]This compound (Predicted)
C2149.9158.4~158 - 162
C6147.1148.2~147 - 150
C4137.9137.9~135 - 138
C3134.2108.8~120 - 123
C5123.1113.7~110 - 113
-CH₂-25.4-~23 - 26
-CH₃15.2-~13 - 15

Experimental Protocol

The following provides a general methodology for acquiring high-quality NMR spectra for compounds such as this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants of the peaks.

Structural Visualization and Assignment

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR assignments in the tables above.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

References

A Comparative Analysis of Analytical Techniques for the Characterization of 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry with other analytical methods for the structural elucidation of 3-Ethylpyridin-2-amine. The focus is on the fragmentation pattern of this compound in mass spectrometry, offering a predictive analysis based on established fragmentation rules for analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize analytical techniques for the characterization of small organic molecules.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural analysis of volatile organic compounds. The fragmentation of this compound (Molecular Weight: 122.17 g/mol , Molecular Formula: C₇H₁₀N₂) is predicted to follow several key pathways, primarily driven by the presence of the ethyl group and the amino group on the pyridine ring.

Key Fragmentation Pathways:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group. This is expected to be a highly favorable fragmentation, leading to a resonance-stabilized cation.

  • Loss of Ethylene: A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄).

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically results in lower abundance ions.

Based on these principles and by comparing with the known fragmentation of similar structures, a predicted mass spectrum can be proposed.

Comparison with an Alternative: 3-Ethylpyridine

To understand the influence of the amino group on the fragmentation pattern, a comparison with the experimentally determined mass spectrum of 3-ethylpyridine is valuable.

Ion (m/z) Predicted Fragment for this compound Observed Fragment for 3-Ethylpyridine Interpretation
122[M]⁺• (Molecular Ion)-The molecular ion of this compound.
107[M-CH₃]⁺[M]⁺• (Molecular Ion)[1]Loss of a methyl radical from the ethyl group via alpha-cleavage. For 3-ethylpyridine, this is the molecular ion.[1]
93[M-C₂H₅]⁺[M-CH₃]⁺ (Benzylic cleavage)Loss of the entire ethyl group. In 3-ethylpyridine, the loss of a methyl radical is a major fragment.
78Pyridine ring fragmentPyridine ring fragmentFragmentation of the pyridine ring.
Alternative Analytical Methods

While mass spectrometry provides valuable information about the molecular weight and fragmentation, other spectroscopic techniques are essential for a complete structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

    • ¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the pyridine ring, and a broad signal for the amine protons.[2][3]

    • ¹³C NMR: Would show distinct signals for each of the seven carbon atoms in their unique chemical environments.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[4]

    • N-H stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[2][5]

    • C-H stretch: Signals for both aromatic and aliphatic C-H bonds would be present.

    • C=C and C=N stretch: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

    • N-H bend: A characteristic bending vibration for the primary amine would be seen around 1580-1650 cm⁻¹.[2][5]

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Can cause extensive fragmentation, making molecular ion detection difficult for some compounds.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C).Non-destructive, provides unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.
IR Spectroscopy Identification of functional groups.Fast and simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separation of volatile compounds.Excellent separation efficiency for isomers.[6][7]Sample must be volatile and thermally stable.[7]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI mass spectrum of a small organic molecule like this compound would involve the following steps:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more stable ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum. A similar process is used for ¹³C NMR, though it is less sensitive and may require longer acquisition times.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to determine the structure of the molecule.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[10] Alternatively, the sample can be dissolved in a suitable solvent that does not have interfering IR absorptions.

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.[11]

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, and a Fourier transform is used to convert this into an absorption spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.[4][10]

Visualizations

Predicted EI-MS Fragmentation of this compound M [M]⁺• m/z = 122 F1 [M-CH₃]⁺ m/z = 107 M->F1 - •CH₃ (α-cleavage) F2 [M-C₂H₅]⁺ m/z = 93 M->F2 - •C₂H₅ F3 Pyridine Ring Fragment m/z = 78 F1->F3 - HCN

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Comparative Analytical Workflow cluster_Sample Sample: this compound cluster_Techniques Analytical Techniques cluster_Data Derived Information cluster_Conclusion Conclusion Sample Pure Compound MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data NMR_Data Atomic Connectivity 3D Structure NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Comparative Catalytic Activity of Aminopyridine Metal Complexes: A Focus on the Henry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the catalytic efficacy of Copper(II), Cobalt(III), Nickel(II), and Manganese(II) complexes bearing the 5-amino-2-ethylpyridine-2-carboximidate ligand. The primary focus is on their application as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Performance in the Henry Reaction

The catalytic activities of four distinct metal complexes—[NH2EtPyCuCl2(CH3OH)]·H2O (Complex 1), --INVALID-LINK--3·3H2O (Complex 2), --INVALID-LINK-- (Complex 3), and --INVALID-LINK-- (Complex 4)—were evaluated. The results, summarized below, demonstrate good to excellent catalytic effects, with product yields ranging from 69% to 87% under optimized conditions.[1]

Catalytic Efficiency Comparison

The study highlights that the nature of the metal ion plays a crucial role in the catalytic efficiency of the complex. Under identical reaction conditions, the complexes demonstrated varying levels of conversion in the Henry reaction.

Complex IDMetal CenterCatalyst Loading (mol%)Time (h)Yield (%)[1]
1 Copper (Cu)102474
2 Cobalt (Co)102468
3 Nickel (Ni)102478
4 Manganese (Mn)102442

Further experiments explored the effect of reduced catalyst loading. At 5 mol%, the yields were significantly lower for most complexes, indicating a concentration-dependent activity. Notably, the Nickel and Cobalt complexes maintained respectable performance even at lower concentrations.[1]

Complex IDMetal CenterCatalyst Loading (mol%)Time (h)Yield (%)[1]
1 Copper (Cu)52417
2 Cobalt (Co)52466
3 Nickel (Ni)52468
4 Manganese (Mn)52429

Experimental Design and Protocols

The data presented is based on standardized experimental procedures for catalyst synthesis and the subsequent catalytic reactions.

General Synthesis of Metal Complexes

The metal complexes were synthesized by reacting 5-amino-2-cyanopyridine with the corresponding metal(II) chloride hydrate (MCl2·xH2O, where M = Cu, Co, Ni, Mn) in anhydrous ethanol.[1] This reaction leads to the formation of the respective 5-amino-2-ethylpyridine-2-carboximidate metal complexes.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5-amino-2-cyanopyridine 5-amino-2-cyanopyridine Reaction_Mixture Reaction_Mixture 5-amino-2-cyanopyridine->Reaction_Mixture MCl2_xH2O MCl2·xH2O (M = Cu, Co, Ni, Mn) MCl2_xH2O->Reaction_Mixture Solvent Anhydrous Ethanol Solvent->Reaction_Mixture Product_Complex [NH2EtPy] Metal Complex Reaction_Mixture->Product_Complex Reaction

Caption: General workflow for the synthesis of the metal complexes.
Catalytic Henry Reaction Protocol

The catalytic activity of each complex was assessed in the Henry reaction between an aldehyde and a nitroalkane. The general procedure is outlined below.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Methanol (Solvent)

  • Catalyst (Complex 1, 2, 3, or 4)

Procedure:

  • A mixture of the aldehyde, nitroalkane, and the metal complex catalyst was prepared in methanol.

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The progress of the reaction and the final product conversion were determined by 1H NMR spectroscopy.[1]

G Start Start Mix Mix Aldehyde, Nitroalkane, Catalyst in Methanol Start->Mix Stir Stir at Room Temp for 24h Mix->Stir Analyze Analyze Product Yield by 1H NMR Stir->Analyze End End Analyze->End

Caption: Experimental workflow for the catalytic Henry reaction.

Concluding Remarks

The comparative study on 5-amino-2-ethylpyridine-2-carboximidate metal complexes demonstrates that aminopyridine-based ligands can form catalytically active complexes with a range of transition metals. The catalytic performance is significantly influenced by the choice of the metal center, with Nickel(II) and Cobalt(III) complexes showing high efficiency and robustness, even at lower catalyst loadings for the Henry reaction.[1] This suggests that further exploration of related ligands, such as 3-Ethylpyridin-2-amine, could yield a new class of effective catalysts for important organic transformations, warranting future research in their synthesis and catalytic evaluation.

References

A Comparative Guide to Substituted 2-Aminopyridines in Catalysis with a Focus on 3-Ethylpyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and a versatile ligand in catalysis. The electronic and steric properties of substituted 2-aminopyridines can be finely tuned by altering the substitution pattern on the pyridine ring, thereby influencing their catalytic activity. This guide provides a comparative analysis of 3-Ethylpyridin-2-amine and other substituted 2-aminopyridines in catalytic applications, supported by experimental data from the literature. While direct comparative catalytic studies featuring this compound are limited, this guide draws parallels from closely related analogues to provide valuable insights for catalyst design and selection.

Physicochemical Properties and Their Influence on Catalysis

The position and nature of substituents on the 2-aminopyridine ring significantly impact its electronic properties, which in turn dictates its efficacy as a ligand or catalyst. The amino group at the 2-position can act as a directing group in various metal-catalyzed reactions, facilitating C-H activation and functionalization.[1][2] Substituents on the pyridine ring can modulate the electron density on the nitrogen atoms, affecting their coordination to metal centers and the overall stability and reactivity of the catalytic species.

For instance, electron-donating groups (EDGs) like alkyl groups (e.g., methyl, ethyl) increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and potential coordination strength.[3] Conversely, electron-withdrawing groups (EWGs) such as halogens decrease the basicity of the pyridine nitrogen.[4] This modulation of electronic properties is a key strategy in ligand design for optimizing catalytic performance.

Comparative Catalytic Performance in the Synthesis of Imidazo[1,2-a]pyridines

A significant application of substituted 2-aminopyridines is in the multicomponent synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with diverse biological activities.[5] A study by Bharate et al. provides a valuable comparison of various substituted 2-aminopyridines in a copper-manganese spinel oxide-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne.[6][7] Although this compound was not explicitly tested, the data for 3-methylpyridin-2-amine offers a close approximation for the catalytic behavior of a 2-aminopyridine with a small alkyl substituent at the 3-position.

Table 1: Comparison of Substituted 2-Aminopyridines in the Synthesis of Imidazo[1,2-a]pyridines [8]

2-Aminopyridine DerivativeSubstituentElectronic EffectYield (%)
2-Aminopyridine-HNeutral72-85
5-Bromo-2-aminopyridine5-BrElectron-withdrawing78-90
5-Chloro-2-aminopyridine5-ClElectron-withdrawing76-88
3-Methylpyridin-2-amine3-MeElectron-donating70-83
5-Methylpyridin-2-amine5-MeElectron-donating75-85

Data extracted from a study by Bharate et al. on the Cu-Mn spinel oxide catalyzed three-component reaction.[8]

From the data, it is observed that 2-aminopyridines with electron-withdrawing groups at the 5-position generally provide slightly higher yields compared to the unsubstituted 2-aminopyridine. Conversely, the presence of an electron-donating methyl group at the 3-position results in slightly lower, yet still good, yields. This suggests that the electronic nature of the substituent on the 2-aminopyridine ring plays a role in the efficiency of this catalytic transformation. It is plausible that this compound would exhibit a similar trend to 3-methylpyridin-2-amine due to the comparable electron-donating nature of small alkyl groups.

Experimental Protocols

Below are representative experimental protocols for catalytic reactions involving substituted 2-aminopyridines.

Protocol 1: General Procedure for the Cu-Mn Spinel Oxide-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [6][7]

  • Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Alkyne (1.2 mmol)

    • Cu-Mn spinel oxide catalyst (10 mol%)

    • Water (5 mL)

  • Procedure:

    • To a round-bottom flask, add the substituted 2-aminopyridine, aldehyde, alkyne, and Cu-Mn spinel oxide catalyst.

    • Add water to the flask and stir the mixture at 100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) [9]

  • Materials:

    • Substituted 2-aminopyridine derivative (e.g., halo-substituted) (1.0 equiv)

    • Boronic acid or ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a Schlenk flask, add the substituted 2-aminopyridine derivative, boronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed catalytic cycle for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines and a general workflow for comparing ligand performance in a cross-coupling reaction.

G Catalytic Cycle for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines cluster_0 Reaction Initiation cluster_1 Copper-Alkyne Activation cluster_2 Key C-N and C-C Bond Formation cluster_3 Product Formation and Catalyst Regeneration 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Intermediate 2-Aminopyridine->Imine_Formation + Aldehyde Aldehyde Aldehyde Aldehyde->Imine_Formation Nucleophilic_Attack Nucleophilic Attack Imine_Formation->Nucleophilic_Attack + Copper Acetylide Alkyne Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu Catalyst Cu_Catalyst Cu(I)/Cu(II) Cu_Catalyst->Cu_Acetylide Cu_Acetylide->Nucleophilic_Attack Cyclization_Intermediate Cyclization Intermediate Nucleophilic_Attack->Cyclization_Intermediate Intramolecular Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclization_Intermediate->Imidazo_Pyridine Aromatization Catalyst_Regeneration Catalyst Regeneration Imidazo_Pyridine->Catalyst_Regeneration - Product Catalyst_Regeneration->Cu_Catalyst

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

G Experimental Workflow for Ligand Comparison in Cross-Coupling Start Define Reaction: Aryl Halide + Nucleophile Ligand_Selection Select a Series of Substituted 2-Aminopyridine Ligands Start->Ligand_Selection Reaction_Setup Set up Parallel Reactions (Constant Metal, Base, Solvent, Temp.) Ligand_Selection->Reaction_Setup Reaction_Execution Run Reactions for a Fixed Time Reaction_Setup->Reaction_Execution Analysis Analyze Reaction Mixtures (GC, LC-MS, NMR) Reaction_Execution->Analysis Data_Collection Determine Yield, Selectivity, and Turnover Number for Each Ligand Analysis->Data_Collection Comparison Compare Ligand Performance and Identify Optimal Ligand Data_Collection->Comparison End Conclusion Comparison->End

Caption: A generalized workflow for the comparative evaluation of substituted 2-aminopyridine ligands.

Conclusion

While direct comparative data for this compound in catalysis remains an area for further investigation, the analysis of related substituted 2-aminopyridines provides valuable insights into the structure-activity relationships that govern their catalytic performance. The electronic nature of substituents on the pyridine ring is a critical parameter for optimizing reaction outcomes. The provided experimental protocols and mechanistic diagrams serve as a foundational resource for researchers and professionals in the field to design and execute catalytic reactions utilizing the versatile 2-aminopyridine scaffold. Further screening of a broader range of 3-alkyl-substituted 2-aminopyridines, including this compound, would be beneficial to further elucidate the steric and electronic effects of such substituents in catalysis.

References

Structure-Activity Relationship (SAR) of 3-Substituted Pyridin-2-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyridin-2-amine analogs, with a focus on their potential as kinase inhibitors. While direct experimental data on a comprehensive set of 3-ethylpyridin-2-amine analogs is limited in the current literature, this document synthesizes available data for structurally related compounds, particularly those with substitutions at the 3-position of the pyridin-2-amine core, to infer potential SAR trends. The primary focus of the analogs discussed herein is their inhibitory activity against Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 2-aminopyridine derivatives against JAK family kinases. These compounds, from a study on potent and selective JAK2 inhibitors, feature various substitutions that provide insight into the SAR of the 2-aminopyridine scaffold. Although a 3-ethyl substitution is not present, the data for analogs with other substituents at or near the 3-position offer valuable comparative information.

Table 1: In Vitro Inhibitory Activity of 2-Aminopyridine Analogs against JAK Family Kinases

CompoundR1R2R3JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a HHH>100001800>10000>10000
1b ClHH250028046003100
1c MeHH180015032002500
2a HClH8908515001100
2b HMeH750701200980
3a HHCl43045850640
3b HHMe38035760580
21b ---248491656-

Data adapted from a study on the design and synthesis of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[1][2] Compound 21b represents a highly optimized analog from this class.[1][2]*

Structure-Activity Relationship Insights:

From the available data on 2-aminopyridine derivatives, several SAR trends can be inferred, which may be applicable to this compound analogs:

  • Substitution at the 3-Position: While direct data for a 3-ethyl group is unavailable, the data for compounds with a 3-methyl group (e.g., comparing compounds with substitutions at other positions) suggests that small alkyl groups at this position are tolerated and can contribute to potency. The electronic and steric properties of the substituent at the 3-position can influence the orientation of the molecule within the ATP-binding pocket of the kinase.

  • Role of the 2-Amino Group: The 2-amino group is crucial for activity, typically forming key hydrogen bond interactions with the hinge region of the kinase.

  • Impact of other Substituents: Substitutions at other positions (e.g., 4, 5, and 6) on the pyridine ring, as well as modifications to the groups attached to the 2-amino function, significantly impact potency and selectivity against different kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction: Add 2 µL of a mixture containing the kinase and a biotinylated substrate peptide in kinase buffer. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect phosphorylation by adding 5 µL of a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

  • Signal Reading: After a further 60-minute incubation, read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • Data Analysis: Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for STAT3 Phosphorylation

This protocol is used to assess the inhibitory effect of compounds on the JAK2 signaling pathway in a cellular context by measuring the phosphorylation of a downstream target, STAT3.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutant) to 70-80% confluency. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3. Quantify the band intensities to determine the reduction in STAT3 phosphorylation in response to the compound treatment.[3]

Visualizations

Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK2->Receptor JAK2->STAT3_inactive 5. STAT3 Phosphorylation STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active 6. Dimerization DNA DNA STAT3_active->DNA 7. Nuclear Translocation Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Binds to DNA

Caption: The JAK-STAT signaling pathway, a key target for 2-aminopyridine-based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs HTRF_Assay HTRF Kinase Assay Synthesis->HTRF_Assay Test Compounds IC50_Determination IC50 Determination HTRF_Assay->IC50_Determination Cell_Treatment Cell Line Treatment IC50_Determination->Cell_Treatment Active Compounds SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Western_Blot Western Blot for p-STAT3 Cell_Treatment->Western_Blot Western_Blot->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

References

Benchmarking the reactivity of 3-Ethylpyridin-2-amine against similar pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a comprehensive benchmark of the chemical reactivity of 3-Ethylpyridin-2-amine, a key building block in modern drug discovery and materials science. Its performance is objectively compared with that of structurally similar pyridines, including the parent 2-aminopyridine and its methylated analogs. The analysis, supported by established chemical principles and available experimental data, focuses on reactions critical for pharmaceutical development, such as N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. This document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Basicity

The reactivity of aminopyridines is fundamentally governed by their electronic properties and steric profile. The introduction of an ethyl group at the 3-position of the 2-aminopyridine scaffold imparts distinct characteristics. The ethyl group, being electron-donating through induction, is expected to increase the electron density on both the endocyclic (ring) and exocyclic (amino) nitrogen atoms. This generally leads to increased basicity and nucleophilicity compared to the unsubstituted 2-aminopyridine.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid
This compound C₇H₁₀N₂122.17~6.9 (Estimated)
2-Aminopyridine C₅H₆N₂94.116.86[2][3][4]
2-Amino-3-methylpyridine C₆H₈N₂108.146.89 (Predicted)[1]
2-Amino-4-methylpyridine C₆H₈N₂108.147.48
2-Amino-5-methylpyridine C₆H₈N₂108.147.15

Comparative Reactivity in Key Transformations

The utility of this compound in synthesis is best demonstrated by its performance in common bond-forming reactions. The interplay between the electronic enhancement from the ethyl group and its potential steric hindrance is a key consideration.

N-alkylation and N-acylation reactions primarily occur at the more nucleophilic exocyclic amino group. The increased electron density on this nitrogen, due to the +I effect of the C3-ethyl group, should enhance its nucleophilicity and accelerate these reactions compared to 2-aminopyridine.

However, the ethyl group at the adjacent C3 position introduces steric bulk, which may slightly impede the approach of electrophiles, especially larger ones. This steric effect is expected to be more pronounced than in 2-amino-5-methylpyridine but less than in a C6-substituted analogue. For most common alkylating and acylating agents, the electronic effect is likely to dominate, leading to a net increase in reactivity. In reactions involving very bulky reagents, a decrease in reaction rate might be observed.

ReactionReagent TypeExpected Reactivity of this compound vs. 2-AminopyridineRationale
N-Alkylation Small Alkyl Halides (e.g., MeI, EtBr)HigherDominant electron-donating effect of the ethyl group increases nucleophilicity.
Bulky Alkyl Halides (e.g., i-PrBr, BnBr)Slightly Higher to SimilarIncreased nucleophilicity is counteracted by steric hindrance from the C3-ethyl group.
N-Acylation Acetic Anhydride, Acetyl ChlorideHigherEnhanced nucleophilicity leads to faster reaction rates.[5]
Bulky Acyl Chlorides (e.g., Pivaloyl chloride)Similar to Slightly LowerSteric hindrance may become the rate-limiting factor, negating the electronic benefit.

In transition metal-catalyzed reactions such as the Buchwald-Hartwig and Suzuki-Miyaura couplings, the 2-aminopyridine moiety can act as a bidentate ligand, with both the ring nitrogen and the amino group coordinating to the metal center.[6] This directing group ability is crucial for facilitating C-H activation or coupling with aryl halides.

The C3-ethyl group in this compound can influence these reactions in two ways:

  • Electronics: The electron-donating nature of the ethyl group makes the pyridine ring more electron-rich, which can affect the oxidative addition step.

  • Sterics: The bulk of the ethyl group adjacent to the coordinating nitrogens can influence the geometry and stability of the palladium-ligand complex, potentially impacting the catalytic efficiency.

For many cross-coupling reactions, the steric profile of the ligand is critical. While the ethyl group is not excessively large, its presence could disfavor the formation of certain catalytic intermediates compared to less hindered pyridines, potentially requiring optimization of ligand and reaction conditions to achieve high yields.

Experimental Protocols

To provide a standardized method for comparison, the following protocol for N-acetylation is provided, adapted from established procedures for 2-aminopyridine.[5]

Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in acetic anhydride (20 mL).

  • Reaction: Stir the reaction mixture and gently heat to 60-70 °C. Maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice water to quench the excess acetic anhydride.

  • Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude N-(3-ethylpyridin-2-yl)acetamide.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing Reactivity Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key factors influencing reactivity and a typical experimental workflow.

G cluster_0 Reactivity Influences on this compound cluster_1 Electronic Effects cluster_2 Steric Effects Pyridine This compound Scaffold Inductive Inductive Effect (+I) of Ethyl Group Pyridine->Inductive influences Resonance Resonance (+R) of Amino Group Pyridine->Resonance influences Steric Steric Hindrance from Ethyl Group Pyridine->Steric influences Reactivity Overall Reactivity Inductive->Reactivity Resonance->Reactivity Steric->Reactivity

Caption: Factors influencing the reactivity of this compound.

G start Start: Select Pyridines (e.g., 3-Et-2-AP, 2-AP) reagents Prepare Reagent Solution (e.g., Acetic Anhydride in Dioxane) start->reagents reaction Parallel Reaction Setup (Constant Temperature & Time) reagents->reaction quench Quench Reactions (e.g., Addition of Water) reaction->quench workup Standardized Work-up (Extraction, Washing) quench->workup analysis Analysis (LC-MS, GC-MS for Yield/Conversion) workup->analysis compare Compare Results & Tabulate Data analysis->compare end End: Relative Reactivity Determined compare->end

Caption: General workflow for benchmarking pyridine reactivity.

G cluster_0 Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Kinase1 Kinase A (e.g., RAS/RAF) Receptor->Kinase1 activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 activates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 activates TF Transcription Factor Kinase3->TF activates Response Cellular Response (Proliferation, Survival) TF->Response leads to Inhibitor Aminopyridine-based Kinase Inhibitor (e.g., targeting Kinase B) Inhibitor->Kinase2 inhibits

Caption: Aminopyridines as inhibitors in signaling pathways.

References

Cross-Validation of Analytical Techniques for the Characterization of 3-Ethylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation and purity assessment of 3-Ethylpyridin-2-amine. The selection of appropriate analytical methods is critical for ensuring the identity, purity, and quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by illustrative data.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate characterization is essential to confirm its chemical structure and purity, which are critical parameters for its use in further research and development. This guide focuses on the cross-validation of four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Due to the limited availability of published experimental data for this compound, this guide utilizes a combination of theoretical values and experimental data from the closely related compound, 3-ethylpyridine, for illustrative purposes.

Data Presentation: A Comparative Overview

The following tables summarize the expected and illustrative quantitative data for the characterization of this compound using various analytical techniques.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data

TechniqueParameterIllustrative Chemical Shift (δ) ppm
¹H NMR Pyridine-H8.4-7.1
-NH₂~4.5 (broad s)
-CH₂-~2.6 (q)
-CH₃~1.2 (t)
¹³C NMR Pyridine-C158-118
-CH₂-~25
-CH₃~14

Note: Illustrative data is based on spectral data of 3-ethylpyridine and general chemical shift knowledge for aminopyridines.

Table 2: Mass Spectrometry and Elemental Analysis Data

TechniqueParameterTheoretical/Expected Value
Mass Spectrometry Molecular Ion [M]⁺m/z 122.17
[M+H]⁺m/z 123.18
Elemental Analysis % Carbon68.82
% Hydrogen8.25
% Nitrogen22.93

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate proton signals and assign chemical shifts to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • ESI-MS Acquisition (for molecular weight confirmation):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Typical parameters: Capillary voltage 3-4 kV, cone voltage 20-40 V.

  • GC-MS (EI) Acquisition (for fragmentation pattern):

    • If the compound is sufficiently volatile, use a GC-MS system.

    • Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Ionization energy: 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to quantify any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (General Method for Pyridine Derivatives):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the percentage purity based on the peak area.

Elemental Analysis

Objective: To determine the elemental composition (%C, %H, %N) of this compound to confirm its empirical formula.

Methodology:

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg).

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values calculated for the molecular formula C₇H₁₀N₂. The experimental values should be within ±0.4% of the theoretical values.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and a conceptual signaling pathway for method validation.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_validation Cross-Validation and Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Initial_Characterization->NMR MS Mass Spectrometry (ESI, EI) Initial_Characterization->MS HPLC HPLC (Purity) Initial_Characterization->HPLC EA Elemental Analysis (%C, %H, %N) Initial_Characterization->EA Data_Comparison Compare Data from all Techniques NMR->Data_Comparison MS->Data_Comparison HPLC->Data_Comparison EA->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation Purity_Assessment Purity Assessment Data_Comparison->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the cross-validation of analytical techniques for compound characterization.

MethodValidationSignaling cluster_development Method Development cluster_validation_params Validation Parameters cluster_acceptance Acceptance Criteria Technique_Selection Technique Selection Parameter_Optimization Parameter Optimization Technique_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Parameter_Optimization->Linearity Accuracy Accuracy Parameter_Optimization->Accuracy Precision Precision Parameter_Optimization->Precision Robustness Robustness Parameter_Optimization->Robustness Criteria_Met Criteria Met? Specificity->Criteria_Met Linearity->Criteria_Met Accuracy->Criteria_Met Precision->Criteria_Met Robustness->Criteria_Met Yes Yes Criteria_Met->Yes No No Criteria_Met->No Validated_Method Validated Analytical Method Yes->Validated_Method No->Parameter_Optimization Re-optimize

Caption: Signaling pathway for analytical method validation.

Comparative Analysis of the Biological Activity of 3-Ethyl-pyridin-2-amine vs. 3-Methyl-pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological profiles of 3-ethyl-pyridin-2-amine and 3-methyl-pyridin-2-amine reveals distinct activities, primarily centered around their potential as antimicrobial and anticancer agents. While direct comparative studies are limited, analysis of available data on these and structurally related compounds allows for an insightful juxtaposition of their biological potential.

This guide provides a comprehensive comparison based on existing literature, focusing on quantitative data where available, and supplemented by detailed experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these two pyridine derivatives.

Summary of Biological Activities

3-Methyl-pyridin-2-amine has been more extensively studied and is utilized as a building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and antimicrobial agents. It is also explored in the development of compounds targeting neurological disorders.

3-Ethyl-pyridin-2-amine , while less documented, is expected to share a similar spectrum of biological activities due to its structural similarity to the methyl analog. The slightly larger ethyl group may influence its binding affinity to biological targets, potentially leading to variations in potency and selectivity.

Quantitative Data Presentation

Due to the absence of direct comparative studies, this section presents a template for how such data would be structured. Researchers generating new experimental data on these compounds are encouraged to use a similar format for clarity and ease of comparison.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)Assay MethodReference
3-Ethyl-pyridin-2-amineMCF-7 (Breast Cancer)Data Not AvailableMTT Assay-
3-Methyl-pyridin-2-amineMCF-7 (Breast Cancer)Data Not AvailableMTT Assay-
3-Ethyl-pyridin-2-amineA549 (Lung Cancer)Data Not AvailableSRB Assay-
3-Methyl-pyridin-2-amineA549 (Lung Cancer)Data Not AvailableSRB Assay-

Table 2: Comparative Antibacterial Activity Data (Hypothetical)

CompoundBacterial StrainMIC (µg/mL)MethodReference
3-Ethyl-pyridin-2-amineStaphylococcus aureusData Not AvailableBroth Microdilution-
3-Methyl-pyridin-2-amineStaphylococcus aureusData Not AvailableBroth Microdilution-
3-Ethyl-pyridin-2-amineEscherichia coliData Not AvailableAgar Dilution-
3-Methyl-pyridin-2-amineEscherichia coliData Not AvailableAgar Dilution-

Experimental Protocols

Below are detailed methodologies for key experiments typically used to assess the biological activities of such compounds.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-ethyl-pyridin-2-amine and 3-methyl-pyridin-2-amine in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of 3-ethyl-pyridin-2-amine and 3-methyl-pyridin-2-amine in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a typical experimental workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-ethyl & 3-methyl-pyridin-2-amine characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar pathway_analysis Signaling Pathway Modulation sar->pathway_analysis target_identification Target Identification pathway_analysis->target_identification

Caption: Experimental workflow for the comparative analysis of pyridin-2-amine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound 3-Alkyl-pyridin-2-amine (Inhibitor) compound->receptor

Caption: Hypothetical inhibition of a growth factor signaling pathway by 3-alkyl-pyridin-2-amines.

Gram-Scale Production of 3-Ethylpyridin-2-amine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the gram-scale production of 3-Ethylpyridin-2-amine, a valuable building block in pharmaceutical and materials science. We present a detailed analysis of the most viable synthetic strategy, the Chichibabin amination, alongside a discussion of alternative pathways. Experimental data is summarized for clarity, and detailed protocols are provided to facilitate laboratory implementation.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several key strategies. The following table summarizes the most common routes, offering a comparative overview of their respective advantages and disadvantages.

Synthetic Route Starting Material Key Transformation Yield Purity Scalability Key Advantages Key Disadvantages
Route 1: Chichibabin Amination 3-EthylpyridineDirect amination with sodium amideModerate to GoodGoodDemonstrated at scaleOne-step, atom-economicalUse of hazardous sodium amide, high temperatures
Route 2: Nitration and Reduction 3-EthylpyridineNitration followed by reductionVariableFair to GoodModerateAvoids sodium amideMulti-step, potential for isomeric mixtures, harsh nitrating conditions
Route 3: Amination of 2-Halo-3-ethylpyridine 2-Halo-3-ethylpyridineNucleophilic aromatic substitutionGood to ExcellentExcellentGoodHigh yields and purityRequires pre-functionalized starting material, additional synthetic step

Validated Synthetic Route: Chichibabin Amination

The Chichibabin reaction stands out as the most direct and established method for the synthesis of 2-aminopyridines from their corresponding pyridine precursors. For 3-alkylpyridines, this reaction demonstrates a strong preference for amination at the 2-position, making it a highly effective route to this compound.

Experimental Protocol: Gram-Scale Chichibabin Amination of 3-Ethylpyridine

Materials:

  • 3-Ethylpyridine (1.0 eq)

  • Sodium amide (NaNH₂) (2.0 - 2.5 eq)

  • Toluene or Xylene (solvent)

  • Ammonium chloride (for quenching)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with dry toluene or xylene.

  • Addition of Sodium Amide: Sodium amide is carefully added to the solvent under a nitrogen atmosphere.

  • Addition of 3-Ethylpyridine: 3-Ethylpyridine is added dropwise to the stirred suspension of sodium amide at a rate that maintains a gentle reflux.

  • Reaction: The reaction mixture is heated to reflux (typically 110-140 °C) and maintained for several hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Quenching: After completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data
Parameter Value
Typical Yield 60-75%
Purity (post-purification) >98%
Reaction Time 4-8 hours
Reaction Temperature 110-140 °C

Alternative Synthetic Routes

While the Chichibabin amination is the most direct approach, alternative routes may be considered depending on the availability of starting materials and specific laboratory constraints.

Route 2: Nitration and Reduction

This two-step sequence involves the initial nitration of 3-ethylpyridine to introduce a nitro group, which is subsequently reduced to the desired amine.

Challenges:

  • Regioselectivity of Nitration: The nitration of 3-ethylpyridine can lead to a mixture of isomers, including the desired 2-nitro-3-ethylpyridine and other substituted products. Separation of these isomers can be challenging.

  • Harsh Conditions: Nitration typically requires strong acids (e.g., a mixture of nitric and sulfuric acid), which can be corrosive and require careful handling.

  • Multi-step Process: The two-step nature of this route adds to the overall synthesis time and may result in a lower overall yield compared to the direct amination.

Route 3: Amination of 2-Halo-3-ethylpyridine

This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyridine ring with an amino group.

Prerequisites:

  • Availability of Starting Material: This route is contingent on the availability or efficient synthesis of 2-chloro-3-ethylpyridine or 2-bromo-3-ethylpyridine. The synthesis of this precursor adds an extra step to the overall process.

Advantages:

  • High Yields and Purity: Nucleophilic aromatic substitution reactions on activated halopyridines often proceed with high yields and selectivity, leading to a purer final product.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the discussed synthetic routes, the following diagrams are provided.

Chichibabin_Amination 3-Ethylpyridine 3-Ethylpyridine Intermediate_Complex σ-complex Intermediate 3-Ethylpyridine->Intermediate_Complex + NaNH2 (Toluene/Xylene, Δ) NaNH2 NaNH2 This compound This compound Intermediate_Complex->this compound - H2

Caption: Chichibabin amination of 3-ethylpyridine.

Nitration_Reduction 3-Ethylpyridine 3-Ethylpyridine Nitration Nitration (HNO3/H2SO4) 3-Ethylpyridine->Nitration 2-Nitro-3-ethylpyridine 2-Nitro-3-ethylpyridine + Isomers Nitration->2-Nitro-3-ethylpyridine Reduction Reduction (e.g., H2/Pd-C, Sn/HCl) 2-Nitro-3-ethylpyridine->Reduction This compound This compound Reduction->this compound

Caption: Nitration and reduction route.

Halo_Amination Precursor Suitable Pyridine Precursor Halogenation Halogenation Precursor->Halogenation 2-Halo-3-ethylpyridine 2-Halo-3-ethylpyridine Halogenation->2-Halo-3-ethylpyridine Amination Amination (e.g., NH3, NaNH2) 2-Halo-3-ethylpyridine->Amination This compound This compound Amination->this compound

Caption: Amination of a 2-halo-3-ethylpyridine intermediate.

Conclusion

For the gram-scale production of this compound, the Chichibabin amination of 3-ethylpyridine presents the most efficient and direct synthetic strategy. While the reaction requires careful handling of sodium amide and elevated temperatures, its one-step nature and good yields make it a superior choice over the multi-step nitration/reduction or halo-amination routes. The provided experimental protocol and comparative data serve as a valuable resource for researchers in the scale-up of this important chemical intermediate.

Safety Operating Guide

Navigating the Disposal of 3-Ethylpyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Ethylpyridin-2-amine, a compound that, while specific data is limited, can be managed by adhering to protocols for similar pyridine derivatives.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated waste container.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated material into the waste container.

  • Contacting a Licensed Waste Disposal Service:

    • The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal company.

    • Provide the waste disposal company with as much information as possible about the chemical, including its name, quantity, and any known hazards based on similar compounds.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

Quantitative Data Summary

The following table summarizes key physical and hazard data for similar pyridine compounds, which can be used as a conservative guide for handling this compound.

Property3-Aminopyridine3-Ethylpyridine
Physical State SolidLiquid
Melting Point 60 - 63 °C-
Boiling Point 248 °C-
Flash Point 124 °C-
UN Number UN2671-
Hazard Class 6.1 (Toxic)-

Data sourced from available Safety Data Sheets for analogous compounds.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_hazards Assess Hazards (Treat as Toxic/Harmful based on similar compounds) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe is_spill Is it a Spill? ppe->is_spill absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes collect_waste Collect Waste in a Designated, Labeled Container is_spill->collect_waste No absorb_spill->collect_waste store_waste Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal document Document Disposal Details contact_disposal->document end End: Proper Disposal Complete document->end

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Personal protective equipment for handling 3-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Safe handling of 3-Ethylpyridin-2-amine necessitates stringent adherence to PPE protocols to mitigate risks of exposure. The substance is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2][3][4]

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To prevent contact with eyes, which can cause serious irritation or damage.[5] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection - Gloves: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[6] - Clothing: Wear fire/flame resistant and impervious clothing.[5] A lab coat or coveralls are recommended.To prevent skin contact, which may be toxic and cause irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[3][7]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]To avoid inhalation of vapors, mists, or fumes which may cause respiratory irritation.[2][3]

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of related compounds provide valuable context for safe handling. Amines are typically colorless but can become colored upon storage due to atmospheric oxidation.[8] Lower aliphatic amines are known to have a fishy odor.[8][9]

Properties of Structurally Similar Compounds

Property3-Aminopyridine3-Ethylpyridine
Physical State Solid[1]Liquid[2]
Appearance Beige[1]-
Melting Point 60 - 63 °C / 140 - 145.4 °F[1]-
Boiling Point 248 °C / 478.4 °F @ 760 mmHg[1]-
Flash Point 124 °C / 255.2 °F[1]-
pH 10 (100 g/L aq. sol.)[1]-

Operational Plans: Handling, Storage, and Disposal

A systematic approach to the lifecycle of this compound in the laboratory is critical for safety.

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Grounding: To avoid ignition from static electricity, all metal parts of equipment must be grounded.[7] Use non-sparking tools.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke in the work area.[3][4]

Storage Plan

  • Store in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep the container tightly closed.[1][2][3][6]

  • Store locked up.[1][2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Disposal Plan

  • Waste Identification: this compound waste is considered hazardous.

  • Containerization: Collect waste in a suitable, closed, and properly labeled container.[6] The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[10]

  • Contaminated Materials: Disposable materials (gloves, paper towels) contaminated with the chemical must also be disposed of as hazardous waste.[11] Non-disposable items should be triple-rinsed, with the rinsate collected as hazardous waste.[11]

  • Empty Containers: Empty containers must be disposed of as hazardous waste and should not be reused.[11]

  • Final Disposal: Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][3][6]

Emergency Procedures

Immediate and appropriate action during an emergency is vital.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][6] Seek immediate medical attention.
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do.[2][6] Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water. If possible, drink milk afterward.[1] Call a physician or poison control center immediately.[1][4]

Spill Response Protocol

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[6][7]

  • Containment: Wear appropriate PPE. Use an inert absorbent material to soak up the spill.[7]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Safe Handling Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A Review SDS & Protocols B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood & Equipment B->C D Transport Chemical to Fume Hood C->D E Conduct Experiment D->E F Close Container After Use E->F K Spill E->K If Spill Occurs L Exposure E->L If Exposure Occurs G Segregate Hazardous Waste F->G H Label Waste Container Correctly G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J M Follow Spill Response Protocol K->M N Administer First Aid & Seek Medical Attention L->N

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.